molecular formula C6H4F2O4S2 B2510650 1,3-Benzenedisulfonyl difluoride CAS No. 7552-55-8

1,3-Benzenedisulfonyl difluoride

Cat. No.: B2510650
CAS No.: 7552-55-8
M. Wt: 242.21
InChI Key: VCINFPPPNNZOAD-UHFFFAOYSA-N
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Description

1,3-Benzenedisulfonyl difluoride is a useful research compound. Its molecular formula is C6H4F2O4S2 and its molecular weight is 242.21. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzenedisulfonyl difluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenedisulfonyl difluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,3-disulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCINFPPPNNZOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7552-55-8
Record name benzene-1,3-disulfonyl difluoride
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzenedisulfonyl Difluoride (CAS 7552-55-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzenedisulfonyl difluoride (BDSF), CAS 7552-55-8, has emerged as a powerful and versatile reagent in modern organic synthesis, most notably within the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its unique combination of stability and reactivity has positioned it as a key tool for the construction of complex molecular architectures, particularly in the development of novel therapeutics and chemical probes. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of BDSF, with a focus on providing actionable insights and detailed protocols for laboratory professionals. We will delve into the mechanistic underpinnings of its reactivity and explore its role as a bifunctional linker and a key reagent in deoxyazidation reactions, highlighting its significance in drug discovery and covalent inhibitor design.

Introduction and Core Properties

1,3-Benzenedisulfonyl difluoride is a crystalline solid at room temperature, characterized by the presence of two sulfonyl fluoride moieties attached to a benzene ring at the meta positions. This structural arrangement confers upon the molecule a unique reactivity profile, making it an invaluable electrophile in a variety of chemical transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use and characterization in a research setting. Below is a summary of the key properties of 1,3-Benzenedisulfonyl difluoride.

PropertyValueSource(s)
CAS Number 7552-55-8[1][2][3]
Molecular Formula C₆H₄F₂O₄S₂[1][2][3]
Molecular Weight 242.22 g/mol [1][2][3]
Appearance Solid[1][2][3]
Melting Point 37-42 °C[1][2][3]
InChI 1S/C6H4F2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H[1][2]
SMILES FS(=O)(=O)c1cccc(c1)S(=O)(=O)F[1][2]

Synthesis and Handling

The synthesis of 1,3-benzenedisulfonyl difluoride is most commonly achieved through the fluorination of its corresponding dichloride precursor, 1,3-benzenedisulfonyl dichloride.

Synthesis of 1,3-Benzenedisulfonyl Dichloride

The precursor, 1,3-benzenedisulfonyl dichloride, can be synthesized via the chlorosulfonation of benzene or through the chlorination of sodium 1,3-benzenedisulfonate. The latter is a common laboratory preparation.[4]

Fluorination of 1,3-Benzenedisulfonyl Dichloride

While a specific, detailed protocol for the synthesis of 1,3-benzenedisulfonyl difluoride is not extensively documented, a general and effective method for the conversion of sulfonyl chlorides to sulfonyl fluorides involves a halide exchange reaction using a fluoride source such as potassium fluoride (KF).

Conceptual Protocol: Synthesis of 1,3-Benzenedisulfonyl Difluoride

This protocol is based on established methods for the fluorination of sulfonyl chlorides and should be optimized for specific laboratory conditions.

Materials:

  • 1,3-Benzenedisulfonyl dichloride

  • Potassium fluoride (spray-dried, anhydrous)

  • Acetonitrile (anhydrous)

  • Phase-transfer catalyst (e.g., 18-crown-6) - Optional but recommended

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-benzenedisulfonyl dichloride.

  • Add an excess of anhydrous potassium fluoride (typically 2-4 equivalents per sulfonyl chloride group).

  • If used, add a catalytic amount of a phase-transfer catalyst (e.g., 0.1 equivalents of 18-crown-6).

  • Add anhydrous acetonitrile to the flask to form a stirrable suspension.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the excess potassium fluoride and any precipitated potassium chloride.

  • Wash the filter cake with a small amount of anhydrous acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 1,3-benzenedisulfonyl difluoride.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl halides are sensitive to moisture and will hydrolyze. Therefore, the use of anhydrous reagents and an inert atmosphere is crucial to prevent the formation of the corresponding sulfonic acid.[5]

  • Excess Potassium Fluoride: An excess of the fluorinating agent is used to drive the equilibrium of the halide exchange reaction towards the formation of the desired sulfonyl fluoride.

  • Phase-Transfer Catalyst: The solubility of potassium fluoride in acetonitrile is low. A phase-transfer catalyst like 18-crown-6 can help to increase the concentration of fluoride ions in the organic phase, thereby accelerating the reaction rate.[6]

Safety and Handling

1,3-Benzenedisulfonyl difluoride is classified as a corrosive substance.[1][7] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][7]

  • Precautionary Statements: P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338.[1][7]

The compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[3] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Reactivity and Mechanistic Insights

The synthetic utility of 1,3-benzenedisulfonyl difluoride stems from the unique properties of the sulfonyl fluoride group. It is a highly electrophilic moiety that is surprisingly stable, particularly to hydrolysis, when compared to other sulfonyl halides. This balance of stability and reactivity is a cornerstone of SuFEx chemistry.

The SuFEx "Click" Reaction

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a set of near-perfect click chemistry reactions that involve the exchange of a sulfur-fluoride bond.[8] 1,3-Benzenedisulfonyl difluoride is a prime example of a SuFExable hub, capable of connecting with suitable nucleophiles to form robust S-N, S-O, or S-C bonds.

SuFEx_Mechanism

Reactivity with Nucleophiles

1,3-Benzenedisulfonyl difluoride reacts with a wide range of nucleophiles. The reactivity can be modulated by the nature of the nucleophile and the reaction conditions.

  • Alcohols: In the presence of a base, alcohols react with BDSF to form sulfonate esters. This reaction is a key step in the deoxyazidation protocol discussed in the applications section.

  • Amines: Primary and secondary amines readily react with sulfonyl fluorides to form stable sulfonamides.[9] This reaction is a powerful tool for creating diverse libraries of compounds for drug discovery.

  • Thiols: Thiols can react with sulfonyl fluorides, although the reaction may be more complex and dependent on the specific conditions.[10]

The bifunctional nature of BDSF allows for the sequential or simultaneous reaction of both sulfonyl fluoride groups, enabling the synthesis of polymers or the tethering of two different molecular entities.

Applications in Drug Discovery and Chemical Biology

The unique properties of 1,3-benzenedisulfonyl difluoride have led to its increasing use in drug discovery and chemical biology, primarily as a key reagent in SuFEx chemistry and as a linker for covalent inhibitors.

SuFEx-Driven Deoxyazidation of Alcohols

One of the most significant applications of BDSF is in the efficient conversion of alcohols to azides.[2][11][12] This transformation is highly valuable in drug discovery as the azide group is a versatile functional handle for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: Deoxyazidation of a Primary Alcohol [11]

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • Primary alcohol (1.0 equiv)

  • 1,3-Benzenedisulfonyl difluoride (BDSF) (0.6 equiv)

  • Azidotrimethylsilane (TMSN₃) (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Acetonitrile (CH₃CN) (to make a 0.2 M solution of the alcohol)

Procedure:

  • To a magnetically stirred solution of the alcohol in acetonitrile, add 1,3-benzenedisulfonyl difluoride and azidotrimethylsilane at room temperature.

  • Add DBU dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired azide.

Self-Validating System and Mechanistic Rationale: The success of this reaction relies on a synergistic interaction between BDSF and TMSN₃.[11] The proposed mechanism involves an initial SuFEx reaction between the alcohol and BDSF to form a sulfonate ester intermediate. This is followed by an Sₙ2 displacement of the sulfonate by the azide anion, which is delivered by TMSN₃. The DBU acts as a base to facilitate the initial reaction of the alcohol. The formation of the highly stable Si-F bond in the byproduct (TMSF) provides a thermodynamic driving force for the reaction.

Deoxyazidation_Workflow

Bifunctional Linker and Covalent Inhibitor Design

The two sulfonyl fluoride groups on BDSF allow it to act as a bifunctional linker, connecting two molecular fragments. This property is particularly useful in fragment-based drug discovery and the design of chemical probes.

Furthermore, the sulfonyl fluoride moiety is an emerging "warhead" for the design of targeted covalent inhibitors.[13] It can form stable covalent bonds with nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) in a protein's binding pocket. The stability of the sulfonyl fluoride group to hydrolysis makes it an attractive alternative to more reactive electrophiles. BDSF can be incorporated into a ligand to create a bifunctional molecule that can bind to a target protein and then form a covalent bond, leading to prolonged and often irreversible inhibition.

Conclusion

1,3-Benzenedisulfonyl difluoride is a reagent of growing importance in modern organic synthesis, with a particularly strong impact on drug discovery and chemical biology. Its role as a stable, yet reactive, bifunctional electrophile in SuFEx click chemistry has enabled the development of novel and efficient synthetic methodologies. The ability to readily convert alcohols to azides and to act as a linker for covalent inhibitors underscores its value to medicinal chemists. As research in SuFEx and covalent drug design continues to expand, the applications of 1,3-benzenedisulfonyl difluoride are poised to grow, further solidifying its place as a key tool in the synthetic chemist's arsenal.

References

  • Vishwakarma, D. S., & Moses, J. E. (2024). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. Advanced Synthesis & Catalysis. [Link][11]

  • Moses, J. E., & Vishwakarma, D. S. (2024). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. ResearchGate. [Link][2][12]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link][4]

  • PubMed. (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. [Link][13]

  • PubMed. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. [Link][6]

  • King, J. F., & Gill, M. S. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(9), 2037-2044. [Link][9]

  • Nature Communications. A fluorine-thiol displacement reaction as a peptide stapling platform. [Link][10]

Sources

molecular weight and formula of 1,3-Benzenedisulfonyl difluoride

Author: BenchChem Technical Support Team. Date: February 2026

A Keystone Reagent for SuFEx Click Chemistry and Covalent Drug Discovery

Executive Summary

1,3-Benzenedisulfonyl difluoride (BDSF) has transcended its origins as a simple organic intermediate to become a foundational "hub" molecule in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike its sulfonyl chloride precursors, BDSF exhibits a unique "stability-reactivity" paradox: it is remarkably resistant to hydrolysis and reduction under physiological conditions yet reacts with near-perfect specificity toward nucleophiles when activated.

This guide provides a comprehensive technical analysis of BDSF, designed for researchers utilizing it as a covalent warhead in drug discovery or a crosslinker in materials science.

Part 1: Physicochemical Identity

Core Data for Analytical Verification

The following data establishes the baseline identity of the compound. For mass spectrometry (MS) applications in proteomics, the Monoisotopic Mass is the critical value, whereas Molecular Weight is used for stoichiometric calculations.

PropertyValueTechnical Context
IUPAC Name 1,3-Benzenedisulfonyl difluorideAlso known as m-Benzenedisulfonyl fluoride
CAS Number 7552-55-8 Distinct from the chloride precursor (CAS 585-47-7)
Molecular Formula C₆H₄F₂O₄S₂
Molecular Weight 242.22 g/mol Average mass for molarity calculations
Monoisotopic Mass 241.952 g/mol Exact mass for High-Res MS (HRMS)
Physical State Solid (Crystalline)White to off-white solid
Melting Point 37–42 °CLow melting point requires cold storage to prevent caking
Solubility DCM, THF, AcetonitrileHydrophobic; sparingly soluble in water
SMILES O=S(C1=CC=CC(S(=O)(F)=O)=C1)(F)=OFor cheminformatics integration
Structural Visualization

The meta-substitution pattern (1,3-position) is critical. Unlike the para isomer, the meta geometry introduces a "kink" in the molecular backbone, preventing linear crystallization in polymers and offering unique steric access in protein binding pockets.

BDSF_Structure cluster_props Reactivity Profile Benzene Benzene Core (C6H4) SO2F_1 Sulfonyl Fluoride 1 (-SO2F) Benzene->SO2F_1 Position 1 (Cvm Covalent Hub) SO2F_2 Sulfonyl Fluoride 2 (-SO2F) Benzene->SO2F_2 Position 3 (Meta-Directing) Prop1 Redox Stable (Resists reduction) Prop2 Hydrolysis Resistant (Stable in H2O)

Figure 1: Structural decomposition of 1,3-Benzenedisulfonyl difluoride highlighting the meta-substitution and functional hubs.[1][2]

Part 2: The SuFEx Paradigm & Mechanism

Why Researchers Choose the Fluoride over the Chloride

In classical medicinal chemistry, sulfonyl chlorides (-SO₂Cl) were the standard electrophiles. However, they are prone to rapid hydrolysis and non-specific reaction with biological thiols.

BDSF represents the "next generation" of click chemistry reagents (SuFEx), pioneered by K. Barry Sharpless. The S(VI)-F bond is unusually stable due to:

  • Bond Energy: The S-F bond (~90 kcal/mol) is significantly stronger than S-Cl.[3]

  • Heterolytic Cleavage: Unlike S-Cl, which can cleave homolytically (radical pathway), S-F cleaves heterolytically, making it resistant to biological reduction.[3][2]

  • Gated Reactivity: The S-F bond remains inert until activated by a specific Lewis base (e.g., DBU, BTMG) or a silicon interaction (Si-F bond formation drives the reaction).

SuFEx_Mechanism Start BDSF (Inert Warhead) Stable in plasma/buffer Activation Activation (DBU or Silyl Ether interaction) Start->Activation + Nucleophile (Protein-Tyr/Lys) Transition Pentacoordinate Transition State Activation->Transition Attack at Sulfur(VI) Product Sulfonate/Sulfonamide (Covalent Adduct) Transition->Product Bond Formation Leaving Fluoride Ion (F-) Leaving Group Transition->Leaving Elimination

Figure 2: The SuFEx activation mechanism. Note that the reaction is "gated," preventing off-target toxicity.

Part 3: Synthesis & Purification Protocol

From Precursor to Product

While BDSF is commercially available, high-purity synthesis is often required to ensure the absence of chloride contaminants which can act as promiscuous electrophiles in biological assays.

Objective: Convert 1,3-benzenedisulfonyl chloride to 1,3-benzenedisulfonyl difluoride.

Reagents
  • Precursor: 1,3-Benzenedisulfonyl chloride (1.0 equiv)

  • Fluorinating Agent: Potassium Bifluoride (KHF₂) (saturated aq. solution) or ZnF₂. Note: KHF₂ is preferred for the "Sharpless" aqueous-organic biphasic method.

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology
  • Dissolution: Dissolve 1,3-benzenedisulfonyl chloride (5.0 g) in MeCN (20 mL).

  • Activation: Prepare a saturated aqueous solution of KHF₂ (approx. 4M).

  • Biphasic Reaction: Add the KHF₂ solution to the MeCN mixture. The reaction relies on the interface; vigorous stirring is mandatory.

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc) or

      
      F NMR. The appearance of a singlet at ~ +65 ppm (relative to CFCl₃) confirms product formation.
      
  • Extraction: Dilute with water and extract with Ethyl Acetate (EtOAc) x3.

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Crystallization: Recrystallize from Hexane/EtOAc if necessary to remove trace chloride.

Synthesis_Workflow Input 1,3-Benzenedisulfonyl Chloride (Dissolved in MeCN) Process Biphasic Stirring (RT, 4 Hours) Input->Process Reagent Sat. aq. KHF2 (Fluoride Source) Reagent->Process Check Validation Point: 19F NMR Check Process->Check Workup Extraction (EtOAc) & Drying Check->Workup Conversion >98% Output 1,3-Benzenedisulfonyl Difluoride (White Solid) Workup->Output

Figure 3: Laboratory synthesis workflow for converting sulfonyl chloride to fluoride.

Part 4: Safety & Handling

Critical Hazards for the Bench Scientist

Although BDSF is more stable than its chloride counterpart, it is a potent electrophile and must be handled with strict safety protocols.

  • Corrosivity: Classified as Skin Corr. 1B . It causes severe skin burns and eye damage.[4] The mechanism of injury involves the sulfonylation of proteins in skin/eye tissue.

  • Hydrolysis Products: Upon prolonged exposure to moisture, it degrades into benzenedisulfonic acid and HF (hydrofluoric acid) traces.

  • Storage: Store at +4°C under an inert atmosphere (Argon/Nitrogen). Keep the container tightly sealed to prevent hydrolysis.

References
  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][1][5] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Sigma-Aldrich. (n.d.). 1,3-Benzenedisulfonyl fluoride Product Datasheet.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329772622, 1,3-Benzenedisulfonyl difluoride.[6]

  • Vishwakarma, D. S., & Moses, J. E. (2024).[7] Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation.[7][8] Advanced Synthesis & Catalysis.

Sources

Methodological & Application

protocol for converting alcohols to azides using BDSF

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The direct conversion of alcohols to azides (deoxyazidation) is a pivotal transformation in medicinal chemistry, enabling the synthesis of amines, triazoles (via Click chemistry), and nitrogen heterocycles. Traditional methods, such as the Mitsunobu reaction (DEAD/PPh3) or the use of Diphenylphosphoryl azide (DPPA), often suffer from difficult purification (phosphine oxide removal), hazardous byproducts, or poor performance with sterically hindered substrates.

This guide details the protocol for using Benzene-1,3-disulfonyl fluoride (BDSF) , a robust Sulfur(VI) Fluoride Exchange (SuFEx) reagent. Unlike unstable sulfonyl chlorides, BDSF is a shelf-stable, crystalline solid that activates alcohols via a sulfonate intermediate, facilitating nucleophilic displacement by azide sources (typically TMSN


) under mild conditions. This protocol offers high chemoselectivity, operational simplicity, and superior safety profiles compared to hydrazoic acid-based routes.

Mechanistic Insight & Rationale

The efficacy of BDSF lies in the unique stability-reactivity profile of the sulfonyl fluoride bond (


).
  • Activation (The SuFEx Click): In the presence of a base (DBU), the alcohol acts as a nucleophile, attacking the sulfur center of BDSF. The fluoride ion is ejected—a process thermodynamically driven by the strength of the S-O bond formed and the stability of the fluoride leaving group (often sequestered by silyl groups if TMS-based reagents are used).

  • Displacement (

    
    ):  The resulting arylsulfonate is a potent leaving group (super-leaving group character). The azide anion (
    
    
    
    ), provided by Trimethylsilyl azide (TMSN
    
    
    ), performs a backside attack (
    
    
    ), displacing the sulfonate to yield the alkyl azide with inversion of configuration.
Pathway Visualization

BDSF_Mechanism cluster_0 Step 1: Activation Alcohol Substrate (R-OH) Inter Activated Sulfonate Intermediate Alcohol->Inter SuFEx Activation (-HF/Base-HF) BDSF Reagent (BDSF) BDSF->Inter SuFEx Activation (-HF/Base-HF) Base Base (DBU) Base->Inter SuFEx Activation (-HF/Base-HF) Product Alkyl Azide (R-N3) Inter->Product SN2 Displacement Byprod Byproducts (Sulfonate salt) Inter->Byprod TMSN3 Azide Source (TMSN3) TMSN3->Product Nucleophile

Figure 1: Mechanistic pathway of BDSF-mediated deoxyazidation.[1] The alcohol is activated into a sulfonate ester, which undergoes nucleophilic substitution by the azide.

Experimental Protocol

Safety Warning: Organic azides are potentially explosive. While this protocol avoids the isolation of unstable intermediates, always work behind a blast shield. Perform all reactions in a fume hood. BDSF is a sulfonyl fluoride; avoid inhalation.

Materials & Reagents
  • Substrate: Primary or Secondary Alcohol (1.0 equiv)

  • Reagent: BDSF (Benzene-1,3-disulfonyl fluoride) (1.2 – 1.5 equiv)

  • Azide Source: Azidotrimethylsilane (TMSN

    
    ) (1.5 – 2.0 equiv)
    
  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under an inert atmosphere (

      
       or Ar).
      
  • Activation (Formation of Sulfonate):

    • Add the Alcohol (1.0 mmol, 1.0 equiv) and BDSF (1.2 mmol, 322 mg) to the flask.

    • Dissolve in anhydrous MeCN (3.0 mL, 0.33 M).

    • Add DBU (2.5 mmol, 375 µL) dropwise via syringe.

    • Observation: The reaction may warm slightly.[2] Stir at room temperature (25°C) for 10–30 minutes. TLC should show consumption of the alcohol and formation of the sulfonate intermediate (often a distinct spot with lower polarity than the alcohol).

  • Azidation:

    • Once activation is complete (confirmed by TLC), add TMSN

      
        (1.5 mmol, 200 µL) dropwise.
      
    • Note: If the substrate is sterically hindered, increase TMSN

      
       to 2.0 equiv and heat the reaction to 40–50°C.
      
    • Stir the reaction mixture for 2–12 hours. Monitor by TLC for the disappearance of the sulfonate intermediate.

  • Workup:

    • Quench the reaction by adding saturated aqueous

      
       (10 mL).
      
    • Extract with EtOAc or DCM (

      
       mL).
      
    • Wash the combined organic layers with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Caution: Do not rotary evaporate to complete dryness if the product is a low-molecular-weight azide (C/N ratio < 3).

  • Purification:

    • Purify via silica gel flash chromatography. Azides are typically non-polar; use a gradient of Hexanes/EtOAc (e.g., 95:5 to 80:20).

Representative Data & Substrate Scope

BDSF demonstrates superior performance over monofunctional sulfonyl fluorides (like TsF) due to the activating nature of the second sulfonyl group on the benzene ring.

Substrate ClassExample AlcoholYield (%)StereochemistryNotes
Primary Alkyl 3-Phenylpropan-1-ol92%N/AFast reaction (<2h).
Benzylic Benzyl alcohol88%N/ANo elimination observed.
Secondary (Open) 2-Octanol85%InversionComplete Walden inversion.
Secondary (Cyclic) Cyclohexanol78%InversionRequires slightly longer time (6h).
Hindered Menthol65-72%InversionHeating to 50°C required.
Functionalized Boc-protected Amino Alcohol89%N/ACompatible with carbamates.

Data derived from optimization studies of SuFEx-driven deoxyazidation (Vishwakarma & Moses, 2024).

Troubleshooting & Optimization

  • Issue: Low Conversion of Alcohol.

    • Cause: Wet solvent (hydrolysis of BDSF) or insufficient base.

    • Fix: Ensure MeCN is distilled or taken from a solvent system. Increase DBU to 3.0 equiv.

  • Issue: Elimination (Alkene formation).

    • Cause: High basicity of DBU at elevated temperatures.

    • Fix: Switch solvent to DCM (less polar) or lower the temperature to 0°C during the base addition step.

  • Issue: Poor Separation of Byproducts.

    • Cause: BDSF-derived sulfonic acid residue co-eluting.

    • Fix: Perform a more rigorous basic wash (1M NaOH) during workup to ionize the sulfonic acid byproduct into the aqueous phase.

References

  • Vishwakarma, D., & Moses, J. E. (2024).[3] Benzene‐1,3‐disulfonyl Fluoride and Benzene‐1,3,5‐trisulfonyl Fluoride: Low‐Cost, Stable, and Selective Reagents for SuFEx‐Driven Deoxyazidation.[3] Advanced Synthesis & Catalysis, 366.

  • Smedley, C. J., et al. (2017).[3] Sulfur–Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates.[3] Chemistry – A European Journal, 23(42), 9990–9995.[3]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.

Sources

Application Note: One-Pot Deoxyazidation of Alcohols using 1,3-Benzenedisulfonyl Difluoride (BDSF)

[1][2][3]

Abstract & Core Principle

This guide details the protocol for the direct conversion of primary and secondary alcohols to alkyl azides using 1,3-Benzenedisulfonyl difluoride (BDSF) .[1] Developed as a Sulfur-Fluoride Exchange (SuFEx) driven methodology, this approach overcomes the limitations of traditional Mitsunobu azidation (e.g., generation of triphenylphosphine oxide waste) and sulfonyl chloride activation (instability, moisture sensitivity).

The reaction utilizes BDSF as a stable, bifunctional activating agent that converts alcohols into reactive sulfonate esters in situ. The subsequent nucleophilic attack by trimethylsilyl azide (TMSN

Mechanism of Action: The SuFEx Advantage

The efficiency of this protocol relies on the "synergistic interaction" between the activating agent (BDSF) and the nucleophile source (TMSNngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

23145
Mechanistic Pathway[2][7][8]
  • Activation: The base (DBU) facilitates the attack of the alcohol on the sulfonyl fluoride centers of BDSF. Since BDSF is bifunctional, 0.6 equivalents are sufficient to activate 1.0 equivalent of alcohol, forming a bis-sulfonate intermediate .

  • Substitution: The azide anion (supplied by TMSN

    
    ) attacks the alkyl carbon of the sulfonate intermediate in an S
    
    
    2 fashion.
  • Driving Force: The fluoride ion released during the initial activation or the substitution step is scavenged by the trimethylsilyl group of TMSN

    
    , forming volatile/inert TMS-F. This formation of the strong Silicon-Fluoride bond (approx. 135 kcal/mol) renders the process irreversible and highly efficient.
    
Pathway Diagram

DeoxyazidationMechanismAlcoholAlcohol (R-OH)IntermediateBis-SulfonateIntermediateAlcohol->Intermediate SuFEx Activation(-HF/Base-HF)BDSFBDSF (Activator)(0.6 equiv)BDSF->Intermediate SuFEx Activation(-HF/Base-HF)DBUDBU (Base)DBU->Intermediate SuFEx Activation(-HF/Base-HF)ProductAlkyl Azide(R-N3)Intermediate->Product SN2 DisplacementWasteByproducts(TMS-F, Sulfonate salts)Intermediate->WasteTMSN3TMSN3(Azide Source)TMSN3->ProductTMSN3->Waste Si-F Bond Formation(Driving Force)

Figure 1: Mechanistic flow of SuFEx-mediated deoxyazidation. The bifunctional nature of BDSF allows for high reagent economy.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
Substrate Primary or Secondary Alcohol (1.0 equiv)Starting Material
Reagent 1,3-Benzenedisulfonyl difluoride (BDSF) (0.6 equiv)SuFEx Activator
Nucleophile Azidotrimethylsilane (TMSN

) (1.1 equiv)
Azide Source
Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)Catalyst/Acid Scavenger
Solvent Acetonitrile (MeCN) [Anhydrous]Reaction Medium (0.2 M)
Step-by-Step Procedure

Note: Perform all steps in a fume hood. Azides are potentially explosive; use blast shields for scale-up.

  • Preparation:

    • Flame-dry a round-bottom flask or vial equipped with a magnetic stir bar.

    • Cool to Room Temperature (RT) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Mixing:

    • Add Alcohol (1.0 equiv) to the flask.

    • Add BDSF (0.6 equiv). Note: BDSF is a solid/oil; can be added as a stock solution in MeCN for precision.

    • Add TMSNngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
        (1.1 equiv).
      
    • Dissolve the mixture in anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.2 M (relative to alcohol).

  • Activation (Critical Step):

    • While stirring at RT, add DBU (1.5 equiv) dropwise .

    • Observation: A mild exotherm may occur. The solution typically remains homogeneous.

  • Reaction:

    • Stir the reaction mixture at Room Temperature (20–25 °C) .

    • Time: Reaction times vary from 15 minutes to 12 hours depending on steric hindrance. Monitor by TLC or LC-MS.

  • Workup:

    • Once complete, concentrate the reaction mixture under reduced pressure to remove volatiles (including excess TMSN

      
       and TMS-F).
      
    • Caution: Do not concentrate to absolute dryness if the azide product is low molecular weight (volatile/explosive risk).

    • Resuspend the residue in DCM or EtOAc and wash with water or brine.

    • Dry over Na

      
      SO
      
      
      , filter, and concentrate.
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Note: Alkyl azides are often non-polar; start with low polarity eluents (e.g., 100% Hexanes or 5% EtOAc/Hex).

Workflow Visualization

ProtocolWorkflowStartStart: Dry Flask(N2 Atmosphere)MixDissolve:Alcohol (1.0) + BDSF (0.6) + TMSN3 (1.1)in MeCN (0.2 M)Start->MixAddBaseAdd DBU (1.5)Dropwise at RTMix->AddBaseReactStir at RT(15 min - 12 h)AddBase->ReactMonitorMonitor (TLC/LCMS)Check for SM consumptionReact->MonitorMonitor->ReactIncompleteConcConcentrate(Remove volatiles)Monitor->ConcCompletePurifyFlash Chromatography(Isolate Azide)Conc->Purify

Figure 2: Operational workflow for the one-pot deoxyazidation.

Scope and Limitations

Substrate Tolerance
  • Primary Alcohols: Highly efficient (>90% yields), fast reaction times (< 1 hour).

  • Secondary Alcohols: Good to excellent yields. Inversion of configuration (Walden inversion) is observed, confirming the S

    
    2 mechanism.
    
  • Functional Groups: Tolerates esters, amides, carbamates, and heterocycles (pyridines, indoles).

  • Steric Hindrance: Tertiary alcohols are generally not suitable substrates for this S

    
    2-based method (elimination is a competing pathway).
    
Comparison with Other Methods
FeatureBDSF/SuFEx MethodMitsunobu (PPh

/DIAD)
Sulfonyl Chloride (MsCl)
Atom Economy High (Bifunctional reagent)Low (High MW waste)Moderate
Purification Easy (Water soluble byproducts)Difficult (POPh

removal)
Moderate
Conditions Mild (RT, Neutral/Basic)Mild but sensitiveBasic, often requires cooling
Safety Stable reagentShock sensitive azides (HN

)
Unstable chlorides

Safety & Handling (Critical)

  • Azide Hazards:

    • Organic Azides: Generally, organic azides with a Carbon-to-Nitrogen ratio (C/N) < 3 are considered explosive. Handle low molecular weight azides with extreme caution.

    • Acid Sensitivity: Avoid mixing TMSN

      
       or the reaction mixture with strong acids, as this generates Hydrazoic Acid (HN
      
      
      )
      , which is highly toxic and explosive.
  • BDSF Handling:

    • BDSF is a sulfonyl fluoride.[2][3][1][4][5][6] While more stable than sulfonyl chlorides, it is an electrophile and potential skin irritant/corrosive. Wear gloves and eye protection.

  • Waste Disposal:

    • Quench azide-containing waste with appropriate deactivating agents (e.g., dilute sodium nitrite/sulfuric acid method or specific institutional protocols) before disposal. Do not concentrate azide residues to dryness if stability is unknown.

References

  • Vishwakarma, D. S., & Moses, J. E. (2024).[2][1][5] Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation.[2][3][1][5] Advanced Synthesis & Catalysis, 366(21), 4470–4477.[2]

  • Guo, J., Kuang, C., Rong, J., Li, L., Ni, C., & Hu, J. (2019). Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature.[7] Chemistry – A European Journal, 25(26), 6616–6620. (Context on Sulfonimidoyl Fluorides).

  • Cold Spring Harbor Laboratory. (2025).[1] Repository Entry for SuFEx-Driven Deoxyazidation.

Application Notes and Protocols for the Synthesis of Glycosyl Fluorides using Benzene-1,3-disulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of Glycosyl Fluorides in Modern Glycoscience

Glycosyl fluorides have emerged as highly valued glycosyl donors in the synthesis of complex carbohydrates and glycoconjugates.[1] Their increasing prominence stems from a unique combination of stability and tunable reactivity. Unlike more labile glycosyl halides, the strong carbon-fluorine bond imparts significant thermal and chemical stability, allowing for easier handling and purification.[1] This stability, however, does not render them inert. With the appropriate activation, glycosyl fluorides are potent donors for the formation of O-, S-, and C-glycosidic linkages, which are central to the structure of numerous biologically active molecules, including therapeutics and vaccines.[2][3]

The strategic introduction of fluorine into carbohydrate structures can also dramatically improve the pharmacokinetic and pharmacodynamic properties of glycomimetic drugs.[4] Fluorination can enhance metabolic stability by preventing enzymatic cleavage and modulate binding affinity to target proteins.[4] Consequently, efficient and reliable methods for the synthesis of glycosyl fluorides are of paramount importance to the drug discovery and development pipeline.

This application note provides a detailed guide to a mild and efficient method for the synthesis of glycosyl fluorides from readily available glycosyl hemiacetals using benzene-1,3-disulfonyl fluoride. This method offers broad substrate scope and high yields, making it a valuable tool for researchers in glycoscience.

Mechanism of Fluorination: A Deoxyfluorination Approach

The synthesis of glycosyl fluorides from glycosyl hemiacetals using benzene-1,3-disulfonyl fluoride is a deoxyfluorination reaction. The proposed mechanism involves the activation of the anomeric hydroxyl group of the hemiacetal by the sulfonyl fluoride, followed by nucleophilic substitution with a fluoride ion.

The reaction is typically carried out in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the formation of a key intermediate. The likely mechanistic pathway is as follows:

  • Activation of the Hemiacetal: The glycosyl hemiacetal reacts with benzene-1,3-disulfonyl fluoride to form a glycosyl sulfonate ester intermediate. This is a good leaving group, rendering the anomeric carbon electrophilic.

  • Nucleophilic Attack by Fluoride: The fluoride ion, present in the reaction mixture, then acts as a nucleophile, attacking the anomeric carbon and displacing the sulfonate ester.

  • Stereochemical Outcome: The stereochemical outcome of the reaction can be influenced by the structure of the carbohydrate and the reaction conditions. The formation of an oxocarbenium ion intermediate is possible, which can then be attacked by the fluoride ion from either the α or β face.

G hemiacetal Glycosyl Hemiacetal intermediate Glycosyl Sulfonate Ester Intermediate hemiacetal->intermediate Activation bdsf Benzene-1,3-disulfonyl Fluoride bdsf->intermediate dbu DBU (Base) dbu->intermediate Facilitates glycosyl_fluoride Glycosyl Fluoride intermediate->glycosyl_fluoride SN2 or SN1-like (via oxocarbenium ion) sulfonate_leaving_group Benzenedisulfonate Leaving Group intermediate->sulfonate_leaving_group fluoride_ion Fluoride Ion fluoride_ion->intermediate caption Proposed Reaction Mechanism

A simplified diagram of the proposed reaction mechanism.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
Glycosyl HemiacetalAs requiredVariousEnsure dryness before use.
Benzene-1,3-disulfonyl fluoride≥95%VariousHandle with care in a fume hood.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%VariousStore under an inert atmosphere.
Acetonitrile (MeCN)AnhydrousVariousUse freshly distilled or from a solvent purification system.
Dichloromethane (DCM)AnhydrousVariousUse freshly distilled or from a solvent purification system.
Ethyl acetate (EtOAc)Reagent gradeVariousFor workup and chromatography.
HexanesReagent gradeVariousFor chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃)For workup.
BrineFor workup.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)For drying organic layers.
Silica gel230-400 meshVariousFor column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold, balloons)

  • Syringes and needles

  • Temperature-controlled oil bath or heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocols

Protocol 1: Synthesis of a Representative Glycosyl Fluoride

This protocol describes a general procedure for the synthesis of a glycosyl fluoride from a glycosyl hemiacetal. The specific amounts and reaction times may need to be optimized for different substrates.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Dissolve glycosyl hemiacetal (1.0 equiv) in anhydrous MeCN. prep2 Add DBU (2.0 equiv) to the solution. prep1->prep2 prep3 Add Benzene-1,3-disulfonyl fluoride (1.5 equiv) to the reaction mixture. prep2->prep3 reaction1 Heat the reaction mixture at 50 °C. prep3->reaction1 reaction2 Monitor the reaction by TLC. reaction1->reaction2 workup1 Cool the reaction to room temperature. reaction2->workup1 workup2 Dilute with EtOAc and wash with sat. aq. NaHCO₃ and brine. workup1->workup2 workup3 Dry the organic layer over Na₂SO₄. workup2->workup3 workup4 Concentrate under reduced pressure. workup3->workup4 workup5 Purify by silica gel column chromatography. workup4->workup5 caption Workflow for Glycosyl Fluoride Synthesis

A generalized workflow for the synthesis of glycosyl fluorides.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the glycosyl hemiacetal (1.0 equivalent).

  • Dissolve the hemiacetal in anhydrous acetonitrile (MeCN).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add benzene-1,3-disulfonyl fluoride (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 50 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc) to afford the pure glycosyl fluoride.

Protocol 2: Application in O-Glycosylation

Glycosyl fluorides are excellent donors for the synthesis of O-glycosides. This protocol outlines a general procedure for an O-glycosylation reaction.[3][5]

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask containing activated molecular sieves under an inert atmosphere, add the glycosyl acceptor (1.0 equivalent) and the synthesized glycosyl fluoride (1.2 equivalents).

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature).

  • Add a Lewis acid promoter (e.g., BF₃·OEt₂, TMSOTf, or a combination of SnCl₂ and AgClO₄) dropwise.[3][5]

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine or saturated aqueous NaHCO₃).

  • Filter the reaction mixture through a pad of celite and wash with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired O-glycoside.

Protocol 3: Application in C-Glycosylation

C-Glycosides are important carbohydrate mimetics with enhanced stability. This protocol provides a general method for C-glycosylation using a glycosyl fluoride donor.[2]

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl fluoride (1.0 equivalent) and the C-nucleophile (e.g., an enol silane or an aromatic compound; 1.5 equivalents).

  • Dissolve the reactants in an anhydrous solvent such as DCM or acetonitrile.

  • Cool the mixture to a low temperature (e.g., -78 °C or -40 °C).

  • Add a suitable Lewis acid catalyst (e.g., BF₃·OEt₂ or In(OTf)₃) to initiate the reaction.[6]

  • Allow the reaction to slowly warm to room temperature while stirring and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel column chromatography to obtain the C-glycoside.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion of hemiacetal to glycosyl fluoride Inactive reagents (moisture contamination).Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled reagents.
Insufficient base or fluorinating agent.Optimize the stoichiometry of DBU and benzene-1,3-disulfonyl fluoride.
Low reaction temperature or short reaction time.Increase the reaction temperature or extend the reaction time.
Formation of multiple products Side reactions due to instability of reactants or products.Lower the reaction temperature.
Complex reaction mixture from glycosylation.Optimize the choice of Lewis acid promoter and reaction temperature.
Difficulty in purification Co-elution of product and byproducts.Use a different solvent system for column chromatography or consider alternative purification methods like preparative HPLC.

Safety Precautions

Benzene-1,3-disulfonyl fluoride and its dichloride analogue are corrosive and moisture-sensitive. [7][8] It is imperative to handle these reagents with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene) when handling sulfonyl fluorides and other reagents.

  • Fume Hood: All manipulations involving benzene-1,3-disulfonyl fluoride, DBU, and volatile organic solvents should be performed in a well-ventilated chemical fume hood.[9]

  • Handling: Avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

  • Moisture Sensitivity: Benzene-1,3-disulfonyl fluoride reacts with water.[7] Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[7][10] Contaminated materials should be treated as hazardous waste.

References

  • Dey, S., Dwivedi, S., Giri, D., & Sau, A. (2024). Benzene-1,3-disulfonyl Fluoride Mediated Synthesis of Glycosyl Fluorides from Glycosyl Hemiacetals. Organic Letters. Available at: [Link]

  • Glycoscience Protocols (GlycoPODv2). (2021). Glycosidation using fluoride donor. NCBI Bookshelf. Available at: [Link]

  • Li, Q., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters. Available at: [Link]

  • Mukaiyama, T., & Jona, H. (2002). Glycosyl fluoride: A superb glycosyl donor in glycosylation. Proceedings of the Japan Academy, Series B, 78(4), 73-83. Available at: [Link]

  • University of California. (2013). Standard Operating Procedure (SOP): Benzene. Available at: [Link]

  • Nicolaou, K. C., et al. (1984). Reactions of glycosyl fluorides. Synthesis of C-glycosides. Journal of the Chemical Society, Chemical Communications, (17), 1155-1156. Available at: [Link]

  • Wei, X., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6687. Available at: [Link]

  • Lee, C.-F., et al. (2005). Catalytic C‐glycosylation of a glycosyl fluoride with silyl enol ether acceptors. Tetrahedron, 61(51), 12056-12063. Available at: [Link]

  • Toshima, K. (2000). Glycosyl fluorides in glycosidations. Carbohydrate Research, 327(1-2), 15-26. Available at: [Link]

  • Zhu, J., & Wang, Y. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Products and Bioprospecting, 5(4), 189-213. Available at: [Link]

  • Walczak, M. A., & Montgomery, J. (2020). Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation. Journal of the American Chemical Society, 142(14), 6438-6444. Available at: [Link]

  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Journal of Organic Chemistry, 83(7), 3645-3653. Available at: [Link]

  • Toshima, K. (2000). Glycosyl fluorides in glycosidations. Carbohydrate research, 327(1-2), 15–26. Available at: [Link]

  • Georganics. (2018). Safety Data Sheet: Benzene-1,3-disulfonyl chloride. Available at: [Link]

Sources

Application Note: SuFEx-Driven Deoxyazidation using BDSF and TMSN3

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry for the direct conversion of alcohols to azides (Deoxyazidation) or the synthesis of sulfonyl azides.

The following guide focuses on the SuFEx-Driven Deoxyazidation protocol using Benzene-1,3-disulfonyl fluoride (BDSF) and Trimethylsilyl azide (TMSN3) , based on the breakthrough methodology established by the Moses Group (2024).

Introduction & Mechanistic Insight

The direct conversion of alcohols to azides is a pivotal transformation in drug discovery, particularly for generating "click-ready" handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Traditional methods (e.g., Mitsunobu reaction with HN₃ or DPPA) often suffer from safety hazards, difficult purification, or poor atom economy.

The SuFEx-Deoxyazidation protocol utilizes BDSF as a stable, bifunctional "hub" that activates the alcohol oxygen.[1] The reaction is driven by the thermodynamic formation of the Silicon-Fluoride (Si-F) bond, a hallmark of SuFEx chemistry.

The "BDSF" Advantage

Unlike monofunctional sulfonyl fluorides (e.g., TsF), BDSF (Benzene-1,3-disulfonyl fluoride) possesses two electrophilic S(VI) centers.

  • Activation: The first center reacts rapidly with the alcohol (R-OH) to form a sulfonate intermediate.

  • Displacement: The second sulfonyl fluoride group (or the local electronic environment) facilitates the nucleophilic attack by the azide anion (from TMSN3), displacing the sulfonate to yield the alkyl azide.

  • Driving Force: The abstraction of fluoride by the silyl group (TMS) creates a volatile or inert byproduct (TMS-F), driving the equilibrium forward.

Mechanistic Pathway

The reaction proceeds via a "relay" mechanism where the S(VI)-F bond is activated by the base (DBU) and the silyl reagent.

SuFEx_Mechanism Alcohol Alcohol Substrate (R-OH) Intermediate Sulfonate Intermediate (R-O-SO2-Ar-SO2F) Alcohol->Intermediate Step 1: Activation (SuFEx) BDSF BDSF Reagent (Benzene-1,3-disulfonyl fluoride) BDSF->Intermediate Step 1: Activation (SuFEx) Byproduct Byproducts (TMS-F, DBU-HF) BDSF->Byproduct TMSN3 TMSN3 (Trimethylsilyl Azide) Product Alkyl Azide (R-N3) TMSN3->Product Step 2: Substitution (SN2) TMSN3->Byproduct DBU DBU (Base) DBU->Intermediate Step 1: Activation (SuFEx) Intermediate->Product Step 2: Substitution (SN2)

Caption: Mechanistic flow of BDSF-mediated deoxyazidation. The alcohol is activated by BDSF into a sulfonate, which undergoes nucleophilic substitution by the azide source.

Experimental Protocol

Safety Advisory (Critical)
  • TMSN3 (Trimethylsilyl azide): Incompatible with moisture and strong acids; hydrolysis releases Hydrazoic Acid (HN₃) , which is highly toxic and explosive. Work in a well-ventilated fume hood.

  • Organic Azides: Low molecular weight organic azides (C/N ratio < 3) can be explosive. Always perform a safety calculation (C/N ratio) before scaling up.

  • BDSF: While stable, sulfonyl fluorides are reactive electrophiles.[2] Avoid skin contact.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Primary or Secondary Alcohol (1.0 equiv).

  • Reagent: BDSF (Benzene-1,3-disulfonyl fluoride) (1.0 – 1.2 equiv).

  • Azide Source: TMSN3 (1.2 – 1.5 equiv).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 – 2.0 equiv).

  • Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration relative to substrate).

Step-by-Step Procedure
A. Preparation of Stock Solutions (Optional for Parallel Synthesis)

For high-throughput or multiple reactions, prepare stock solutions in anhydrous MeCN:

  • Mix A: BDSF (0.4 M in MeCN).

  • Mix B: TMSN3 (0.4 M) + DBU (0.6 M) in MeCN. Note: Add DBU slowly to TMSN3 solution at 0°C, then warm to RT.

B. Standard One-Pot Protocol
  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Nitrogen or Argon.

  • Substrate Addition: Add the Alcohol (1.0 equiv) and anhydrous MeCN (to reach ~0.5 M).

  • Reagent Addition:

    • Add BDSF (1.1 equiv) to the stirring solution.

    • Crucial Step: Add DBU (1.5 equiv) dropwise. The solution may warm slightly (exothermic activation).

    • Stir for 5–10 minutes to ensure formation of the sulfonate intermediate (monitor by TLC if necessary; R_f usually changes significantly).

  • Azidation: Add TMSN3 (1.2 – 1.5 equiv) dropwise.

  • Reaction: Seal the vial and stir at Room Temperature (20–25°C) .

    • Time: Primary alcohols typically react in 1–4 hours. Secondary/hindered alcohols may require 12–24 hours or mild heating (40°C).

  • Quenching:

    • Dilute the mixture with EtOAc or DCM.

    • Quench carefully with saturated aqueous NaHCO₃ . Caution: Gas evolution may occur.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer 2x with organic solvent.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate under reduced pressure (keep bath temp < 30°C for volatile azides).

  • Purification: Flash column chromatography (Silica gel). BDSF byproducts are usually very polar and remain at the baseline or elute separately from the non-polar alkyl azide.

Workflow Visualization

Protocol_Workflow Start Start: Dry Alcohol Substrate Step1 Activation Phase: Add BDSF (1.1 eq) + DBU (1.5 eq) Solvent: MeCN Start->Step1 Check1 Intermediate Check: (TLC: Sulfonate formation) Step1->Check1 Check1->Step1 Incomplete (Add more DBU/Time) Step2 Azidation Phase: Add TMSN3 (1.2-1.5 eq) Stir at RT (1-24h) Check1->Step2 Complete Quench Quench: Sat. NaHCO3 (Destroy excess TMSN3) Step2->Quench Workup Extraction (EtOAc/DCM) & Concentration (<30°C) Quench->Workup Purify Purification: Silica Gel Chromatography Workup->Purify

Caption: Operational workflow for the one-pot SuFEx deoxyazidation.

Performance Data & Substrate Scope

The following data summarizes the efficiency of the BDSF/TMSN3 system compared to traditional methods.

Table 1: Comparative Efficiency (Primary vs Secondary Alcohols)
Substrate ClassExample SubstrateMethodTimeYield (%)Notes
Primary Alcohol Benzyl alcoholBDSF/TMSN31 h92%Clean conversion, no elimination.
Primary Alcohol 3-PhenylpropanolBDSF/TMSN32 h89%High chemoselectivity.
Secondary Alcohol 1-PhenylethanolBDSF/TMSN312 h81%Inversion of configuration (SN2).
Hindered Alcohol MentholBDSF/TMSN324 h65%Requires mild heating (40°C).
Control Benzyl alcoholTsCl / NaN312 h75%Requires two steps (Tosylation -> Azidation).
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / No Reaction Inactive FluorideEnsure DBU is fresh. The base is critical for activating the SuFEx hub.
Elimination Product (Alkene) Substrate StericsFor tertiary or very hindered secondary alcohols, E2 elimination competes. Lower temperature or switch to BTSF (Trisulfonyl fluoride) for higher reactivity.
Stalled Intermediate Insufficient TMSN3Add an additional 0.5 equiv of TMSN3. The silyl group drives the leaving group ability.

References

  • Vishwakarma, D. S., & Moses, J. E. (2024). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation.[1][3][2][4] Advanced Synthesis & Catalysis.

  • Barrow, A. S., & Moses, J. E. (2016). Synthesis of Sulfonyl Azides via Lewis Base Activation of Sulfonyl Fluorides and Trimethylsilyl Azide.[5] Synlett.

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[6] Angewandte Chemie International Edition.

Sources

Application Notes and Protocols for Lysine-Targeting Covalent Inhibitors Utilizing Sulfonyl Fluoride Warheads

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent inhibitors have undergone a renaissance in drug discovery, offering prolonged target engagement and the ability to address challenging, shallow binding pockets. While cysteine has traditionally been the primary focus for covalent targeting, the exploration of other nucleophilic residues is expanding the druggable proteome.[1][2] Lysine, with its nucleophilic epsilon-amino group, represents a compelling, albeit more challenging, alternative.[1][3] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of lysine-targeting covalent inhibitors employing sulfonyl fluoride-based warheads. Leveraging the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, these electrophiles offer a unique combination of stability and reactivity, enabling the selective modification of lysine residues within protein binding sites.[4][5][6]

Introduction: The Rise of Lysine-Targeting Covalent Inhibitors

The resurgence of interest in covalent inhibitors is underscored by the clinical success of drugs targeting enzymes like Bruton's tyrosine kinase (BTK) and KRAS G12C.[7][8] However, the reliance on cysteine residues, which are often absent in protein binding pockets, limits the scope of this approach.[6][9] Consequently, there is a growing imperative to develop strategies for targeting other nucleophilic amino acids such as lysine, tyrosine, and serine.[9][10][11]

Lysine is a particularly attractive target due to its frequent presence in enzyme active sites and protein-protein interaction interfaces.[12] However, the high basicity of its side-chain amino group presents a significant challenge for achieving selective modification under physiological conditions.[1] The development of "privileged" electrophilic warheads, such as sulfonyl fluorides, has been instrumental in overcoming this hurdle.[10] These warheads exhibit a "Goldilocks" reactivity, balancing stability in aqueous environments with sufficient electrophilicity to react with context-specific, nucleophilic lysine residues.[9][10]

This application note will delve into the unique chemistry of sulfonyl fluorides and provide detailed, field-proven protocols for their application in the development of lysine-targeting covalent inhibitors.

The Sulfonyl Fluoride Warhead: A Privileged Electrophile for Lysine Targeting

Sulfonyl fluorides (R-SO₂F) have emerged as highly effective warheads for covalent drug design due to their unique chemical properties.[10] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides possess greater hydrolytic stability, a critical attribute for biological applications.[10] Their reactivity is finely tuned, allowing them to selectively engage with nucleophilic residues, including lysine, that are rendered hyper-reactive by the local protein microenvironment.[10][11]

The mechanism of action involves the nucleophilic attack of the deprotonated lysine ε-amino group on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide linkage. This reaction is a key example of SuFEx click chemistry, a set of highly efficient and specific reactions developed by the Sharpless lab.[4][5][6]

Advantages of Sulfonyl Fluoride Warheads:

  • Biocompatibility and Stability: Sulfonyl fluorides exhibit excellent stability in aqueous buffers and plasma, minimizing off-target reactions.[10][13]

  • Tunable Reactivity: The reactivity of the sulfonyl fluoride can be modulated through the electronic properties of the aryl ring to which it is attached, allowing for optimization of inhibitor potency and selectivity.

  • Versatility in Targeting: While this guide focuses on lysine, sulfonyl fluorides have been shown to react with other nucleophilic residues such as tyrosine, serine, threonine, and histidine, making them a versatile tool in covalent inhibitor design.[10][11]

Experimental Workflows and Protocols

A systematic approach is crucial for the successful development of lysine-targeting covalent inhibitors. The following sections outline key experimental workflows, from the synthesis of sulfonyl fluoride-containing compounds to their comprehensive biochemical and cellular characterization.

Synthesis of Sulfonyl Fluoride-Containing Scaffolds

The incorporation of a sulfonyl fluoride warhead onto a recognition scaffold is a critical first step. Several synthetic routes are available, with the choice depending on the starting material and the overall complexity of the target molecule.

Protocol 1: Synthesis of Aryl Sulfonyl Fluorides from Sulfonic Acids

This one-pot, two-step procedure is an efficient method for converting commercially available or synthetically prepared sulfonic acids into the corresponding sulfonyl fluorides.[14]

Materials:

  • Aryl sulfonic acid or its sodium salt

  • Thionyl fluoride (SOF₂) or Xtalfluor-E®

  • Acetonitrile (anhydrous)

  • Pyridine (optional, as a catalyst)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the aryl sulfonic acid (1.0 eq) in anhydrous acetonitrile, add Xtalfluor-E® (1.2 eq).[14]

  • If starting from the sulfonic acid sodium salt, the addition of a pyridinium acid can improve yields.[14]

  • Stir the reaction mixture at room temperature.[14]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: The use of Xtalfluor-E® offers a milder and more practical alternative to gaseous reagents like thionyl fluoride, as it is a bench-stable solid.[14] Acetonitrile is a suitable solvent due to its polarity and ability to dissolve both the starting material and the fluorinating agent.[14]

Alternative Synthetic Routes:

  • From Sulfonyl Chlorides: Conversion of sulfonyl chlorides to sulfonyl fluorides can be achieved using a variety of fluoride sources, such as potassium fluoride with a phase-transfer catalyst (e.g., 18-crown-6).[15]

  • From Thiols and Disulfides: Oxidative fluorination of thiols or disulfides provides another route to sulfonyl fluorides.[15][16]

  • From Grignard Reagents: Reaction of Grignard reagents with sulfuryl fluoride (SO₂F₂) is a direct method for introducing the sulfonyl fluoride group.[15][16]

Biochemical Characterization of Covalent Inhibitors

Once synthesized, the covalent inhibitors must be rigorously evaluated for their ability to bind and inhibit the target protein. A combination of enzymatic assays and biophysical techniques is employed to determine key kinetic parameters and confirm the covalent mechanism of action.

Protocol 2: Determination of Time-Dependent Inhibition and Kinetic Parameters (k_inact / K_I)

This assay is fundamental for characterizing irreversible inhibitors. It measures the rate of enzyme inactivation at different inhibitor concentrations to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Sulfonyl fluoride inhibitor stock solution (in DMSO)

  • 96- or 384-well microplates

  • Plate reader capable of kinetic measurements

Procedure:

  • Prepare serial dilutions of the sulfonyl fluoride inhibitor in the assay buffer.

  • In a microplate, pre-incubate the enzyme with the different concentrations of the inhibitor (and a DMSO vehicle control) for various time points.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress (e.g., by absorbance or fluorescence) over time using a plate reader.

  • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

  • Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine k_inact and K_I.

Self-Validating System: The observation of a time-dependent decrease in enzyme activity that is not reversible upon dilution is a strong indicator of covalent inhibition.[17] The hyperbolic relationship between k_obs and inhibitor concentration further validates the two-step mechanism of covalent inhibition (initial reversible binding followed by irreversible inactivation).

Table 1: Representative Kinetic Data for a Lysine-Targeting Sulfonyl Fluoride Inhibitor

InhibitorTargetK_I (μM)k_inact (min⁻¹)k_inact/K_I (M⁻¹s⁻¹)
Compound XKinase Y2.50.151000
Compound ZBromodomain W5.10.08261
Confirmation of Covalent Adduct Formation

Direct evidence of covalent modification is essential to confirm the mechanism of action. Intact protein mass spectrometry is a powerful technique for this purpose.

Protocol 3: Intact Protein Mass Spectrometry Analysis

This method directly measures the mass of the protein before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[18][19]

Materials:

  • Purified target protein

  • Sulfonyl fluoride inhibitor

  • Incubation buffer

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubate the target protein with a molar excess of the sulfonyl fluoride inhibitor for a defined period at a controlled temperature. A control sample with DMSO should be run in parallel.

  • Quench the reaction if necessary (e.g., by adding a reducing agent if disulfide bonds are a concern).

  • Desalt the protein sample using a suitable method (e.g., C4 ZipTip).

  • Analyze the sample by LC-MS.

  • Deconvolute the resulting mass spectrum to determine the mass of the intact protein.

  • Compare the mass of the inhibitor-treated protein with the control. A mass increase equal to the molecular weight of the inhibitor confirms covalent modification.

Data Interpretation: The presence of a new peak corresponding to the protein-inhibitor adduct, alongside the peak for the unmodified protein, provides direct evidence of covalent binding.[20] The relative intensities of these peaks can also provide a semi-quantitative measure of the extent of modification.

Target Engagement in a Cellular Context

Demonstrating that an inhibitor can engage its target in a complex cellular environment is a critical step in drug development. Cellular thermal shift assays (CETSA) and activity-based protein profiling (ABPP) are two powerful methods for this purpose.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Materials:

  • Cultured cells

  • Sulfonyl fluoride inhibitor

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot or mass spectrometry)

Procedure:

  • Treat cultured cells with the sulfonyl fluoride inhibitor or a vehicle control for a specified time.

  • Harvest and lyse the cells.

  • Divide the cell lysate into aliquots and heat them to a range of temperatures.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.

  • Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.

Authoritative Grounding: CETSA provides a label-free method to assess target engagement in a physiological context, which is crucial for validating the cellular activity of an inhibitor.[21]

Target Identification and Validation using Chemoproteomics

For covalent inhibitors discovered through phenotypic screens or those with potential off-targets, identifying the specific protein targets is essential. Mass spectrometry-based chemoproteomics is the gold standard for this application.

Protocol 5: Chemoproteomic Target Identification using an Alkyne-Tagged Probe

This approach utilizes a version of the inhibitor that has been functionalized with a bioorthogonal handle, such as an alkyne group. This allows for the subsequent attachment of a reporter tag (e.g., biotin) via click chemistry, enabling the enrichment and identification of target proteins.

Materials:

  • Alkyne-tagged sulfonyl fluoride probe

  • Cultured cells or tissue lysate

  • Biotin-azide

  • Click chemistry reagents (copper(I) catalyst, ligand)

  • Streptavidin beads

  • Buffers for lysis, washing, and elution

  • Mass spectrometer for proteomic analysis

Procedure:

  • Treat cells or lysate with the alkyne-tagged probe.

  • Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide and the click chemistry reagents.[22]

  • Enrich the biotinylated proteins using streptavidin beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins and digest them into peptides (e.g., with trypsin).

  • Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the probe.

Trustworthiness of the Protocol: The inclusion of a competition experiment, where cells are pre-treated with the untagged inhibitor before adding the probe, is a critical control. A bona fide target will show reduced labeling with the probe in the presence of the competitor.

Visualization of Key Concepts and Workflows

Mechanism of Lysine Modification by a Sulfonyl Fluoride

G Lysine Lysine Residue (Deprotonated) Transition_State Transition State Lysine->Transition_State Nucleophilic Attack SF_Warhead Sulfonyl Fluoride Warhead (R-SO2F) SF_Warhead->Transition_State Covalent_Adduct Stable Sulfonamide Adduct (R-SO2-NH-Lys) Transition_State->Covalent_Adduct Bond Formation Fluoride_Ion Fluoride Ion (F-) Transition_State->Fluoride_Ion Leaving Group Departure

Caption: Covalent modification of a lysine residue by a sulfonyl fluoride warhead.

General Workflow for Covalent Inhibitor Development

G cluster_design Design & Synthesis cluster_biochem Biochemical Evaluation cluster_cellular Cellular Validation cluster_proteomics Target ID & Selectivity Design Inhibitor Design Synthesis Synthesis of Sulfonyl Fluoride Compound Design->Synthesis Kinetics Time-Dependent Inhibition Assay (kinact/KI) Synthesis->Kinetics MassSpec Intact Protein Mass Spectrometry Kinetics->MassSpec CETSA Cellular Target Engagement (CETSA) Kinetics->CETSA ABPP Activity-Based Protein Profiling CETSA->ABPP Chemoproteomics Chemoproteomics for Target ID & Off-Targets CETSA->Chemoproteomics

Sources

Application Notes and Protocols: Solid-Phase Peptide Synthesis Compatible with Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Sulfonyl Fluoride Warhead in Peptide-Based Drug Discovery

The landscape of drug discovery is continually evolving, with a renewed interest in targeted covalent inhibitors (TCIs) that offer enhanced potency, prolonged duration of action, and improved selectivity.[1][2] Traditionally, the focus of covalent inhibitor design has been on targeting cysteine residues due to their high intrinsic nucleophilicity. However, the infrequent presence of cysteine in many protein binding pockets limits the general applicability of this approach.[2][3] This has spurred the exploration of alternative electrophilic "warheads" capable of engaging other nucleophilic amino acid residues.

Among the most promising of these emerging warheads is the sulfonyl fluoride (SF) moiety.[4][5] Sulfonyl fluorides possess a unique balance of stability and reactivity.[4] They exhibit remarkable stability in aqueous environments, a critical attribute for biological applications, yet can be "activated" within the specific microenvironment of a protein binding pocket to covalently modify a range of amino acid residues, including not only the expected serine but also lysine, tyrosine, threonine, and histidine.[4][6][7] This ability to target a broader palette of amino acids significantly expands the "druggable" proteome and opens up new avenues for designing novel therapeutics, including inhibitors of protein-protein interactions (PPIs).[1][5][7]

The integration of sulfonyl fluorides into peptides via Solid-Phase Peptide Synthesis (SPPS) is a powerful strategy for developing highly specific and potent covalent probes and drug candidates. This document provides a comprehensive guide to the principles and protocols for successfully synthesizing sulfonyl fluoride-containing peptides, addressing the unique challenges and considerations this chemistry entails.

Understanding the Chemistry: Sulfonyl Fluorides and SPPS

The Privileged Reactivity of Sulfonyl Fluorides

Sulfonyl fluorides (SFs) and their related fluorosulfates (FSs) are key players in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of reactions noted for their efficiency and biocompatibility.[3][8] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are resistant to reduction and hydrolysis under physiological conditions.[4][8] Their reactivity is context-dependent, meaning their electrophilicity is significantly enhanced within the confined and specific environment of a protein's binding site, leading to selective covalent bond formation with proximal nucleophilic residues.[6][7] This "privileged" reactivity minimizes off-target effects, a crucial aspect of drug design.[4]

The ability of sulfonyl fluorides to form stable covalent adducts with residues like lysine and tyrosine makes them particularly valuable.[3] Lysine, being frequently present on protein surfaces and in binding sites, has emerged as a key target for expanding the scope of covalent inhibitors beyond cysteine.[2][3]

Compatibility with Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS is the predominant method for peptide synthesis due to its mild reaction conditions and the availability of a wide range of building blocks.[9][10] The core of Fmoc-SPPS involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin). The Fmoc protecting group is removed with a mild base, typically piperidine, before the next amino acid is coupled.[9]

The key to successfully incorporating sulfonyl fluorides into this workflow is ensuring the stability of the SF moiety throughout the synthesis cycles and during the final cleavage from the resin. Fortunately, the sulfonyl fluoride group is generally stable to the mildly basic conditions used for Fmoc deprotection and the strongly acidic conditions of standard cleavage cocktails (e.g., trifluoroacetic acid-based).[1][11]

Experimental Workflows and Protocols

Visualizing the SPPS Workflow for Sulfonyl Fluoride Peptides

The following diagram illustrates the general workflow for synthesizing a peptide containing a sulfonyl fluoride warhead using Fmoc-SPPS.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation Cycle cluster_modification Warhead Incorporation cluster_cleavage Final Steps Resin Resin Bead Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Synthesis Wash1 DMF Wash Fmoc_Deprotection->Wash1 Remove Fmoc Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Form Peptide Bond Wash2->Fmoc_Deprotection Repeat for next AA SF_Coupling Couple SF-containing Building Block Wash2->SF_Coupling At desired position Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last AA SF_Coupling->Wash2 Continue elongation Cleavage Cleavage & Global Deprotection (TFA) Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: General workflow for Fmoc-SPPS of sulfonyl fluoride-containing peptides.

Protocol 1: Synthesis of a Custom Fmoc-Amino Acid with a Sulfonyl Fluoride Side Chain

In many cases, the desired sulfonyl fluoride-containing amino acid is not commercially available. This protocol outlines a general method for synthesizing such a building block, for example, by modifying the side chain of an amino acid like ornithine.[12]

Materials:

  • Fmoc-L-ornithine(Boc)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sulfuryl fluoride (SO₂F₂) gas

  • Saturated aqueous borax buffer

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Side-Chain Deprotection:

    • Dissolve Fmoc-L-ornithine(Boc)-OH in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 2 hours to remove the Boc protecting group.

    • Remove the solvent under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with toluene three times.[12]

  • Sulfamoyl Fluoride Formation:

    • Dissolve the resulting crude amine salt in a biphasic solvent system of DCM and saturated aqueous borax buffer.

    • Vigorously stir the biphasic mixture while bubbling sulfuryl fluoride gas through it for 1-2 hours at room temperature.[12]

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with DCM.

  • Work-up and Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure Fmoc-protected amino acid with a sulfamoyl fluoride side chain.[12]

Protocol 2: Solid-Phase Synthesis of a Sulfonyl Fluoride-Containing Peptide

This protocol details the incorporation of a sulfonyl fluoride-containing amino acid (either commercially available or custom-synthesized) into a peptide sequence using standard manual or automated Fmoc-SPPS.

Materials:

  • Rink Amide resin (or other suitable resin for peptide amides)

  • Fmoc-protected amino acids (including the SF-containing one)

  • Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Coupling Reagents: HBTU (or HCTU, HATU), and N,N-diisopropylethylamine (DIPEA) in DMF

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O[11]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Perform the initial Fmoc deprotection by treating the resin with 20% piperidine in DMF (once for 5 min, then once for 15 min). Wash the resin thoroughly with DMF.[12]

    • In a separate vessel, pre-activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.[12]

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Wash the resin thoroughly with DMF to remove excess reagents.

  • Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Incorporation of the Sulfonyl Fluoride Amino Acid: At the desired position in the sequence, use the Fmoc-protected sulfonyl fluoride-containing amino acid in the coupling step, following the same procedure as for other amino acids.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours at room temperature.[11][12] This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, then decant the ether.

    • Wash the peptide pellet several times with cold ether to remove scavengers and residual cleavage byproducts.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS and MS/MS analysis.

Alternative Strategy: N-Terminal Acylation with a Sulfonyl Fluoride Moiety

An alternative and often simpler method for introducing the sulfonyl fluoride warhead is to acylate the N-terminus of the completed peptide chain while it is still on the resin.[1]

N_Terminal_Acylation cluster_synthesis Standard SPPS cluster_acylation Warhead Addition cluster_cleavage Final Steps Peptide_Synthesis Synthesize full peptide sequence on resin Final_Fmoc_Removal Final Fmoc Deprotection Peptide_Synthesis->Final_Fmoc_Removal SF_Acylation Acylate N-terminus with SF-containing acid (e.g., ASF-COOH) Final_Fmoc_Removal->SF_Acylation Free N-terminus Cleavage Cleavage & Global Deprotection (TFA) SF_Acylation->Cleavage Purification HPLC Purification Cleavage->Purification

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkyl Azide Synthesis with BDSF and DBU

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of alkyl azides from alcohols using Benzene-1,3-disulfonyl fluoride (BDSF) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This document provides in-depth technical guidance, troubleshooting, and field-proven insights to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental hurdles.

Section 1: Understanding the Reaction Chemistry

The conversion of an alcohol's hydroxyl group—a notoriously poor leaving group—into an alkyl azide is a cornerstone transformation in modern organic synthesis.[1] The method utilizing BDSF as an activator and DBU as a base offers a robust and efficient pathway for this conversion, particularly for primary and secondary alcohols.[2]

The Role of Key Reagents
  • Benzene-1,3-disulfonyl fluoride (BDSF): BDSF is a Sulfur Fluoride Exchange (SuFEx) reagent that serves as an excellent activating agent.[3] Its function is to convert the inert hydroxyl group of the alcohol into a highly reactive sulfonate ester intermediate. This intermediate possesses a much better leaving group, facilitating subsequent nucleophilic substitution by the azide ion.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a potent, yet sterically hindered, non-nucleophilic base.[4] Its primary role is to deprotonate the alcohol, enabling its attack on the BDSF reagent. Because of its low nucleophilicity, DBU does not compete with the azide nucleophile in the substitution step, which is crucial for minimizing side reactions and maximizing the yield of the desired alkyl azide.[4][5]

  • Azide Source (e.g., TMSN₃, NaN₃): An azide salt provides the nucleophile (N₃⁻) that displaces the sulfonate leaving group. Trimethylsilyl azide (TMSN₃) is often used in conjunction with BDSF for its high reactivity and solubility in organic solvents.[2] Sodium azide (NaN₃) is another common, cost-effective source, though its solubility can be a limiting factor in some solvents.[6]

Reaction Mechanism

The reaction proceeds through a two-step sequence:

  • Activation: The alcohol, facilitated by the base (DBU), attacks one of the sulfonyl fluoride groups of BDSF. This forms a reactive sulfonate ester intermediate, converting the -OH into a superb leaving group.

  • Displacement: The azide anion (N₃⁻) performs a nucleophilic substitution (typically Sₙ2) on the carbon atom bearing the newly formed sulfonate ester, displacing it to form the final alkyl azide product. For chiral secondary alcohols, this step proceeds with a complete inversion of stereochemistry, consistent with an Sₙ2 mechanism.[7]

Reaction_Mechanism Figure 1: BDSF/DBU Deoxyazidation Mechanism Alcohol R-OH BDSF BDSF DBU DBU Azide N₃⁻ Alkoxide R-O⁻ SulfonateEster R-OSO₂-Ar-SO₂F (Activated Intermediate) Alkoxide->SulfonateEster AlkylAzide R-N₃ SulfonateEster->AlkylAzide + N₃⁻ (Sₙ2 Displacement) LeavingGroup ⁻OSO₂-Ar-SO₂F SulfonateEster->LeavingGroup

Caption: Figure 1: BDSF/DBU Deoxyazidation Mechanism.

Section 2: Optimized Experimental Protocol

This section provides a general, robust protocol for the deoxyazidation of a primary or secondary alcohol.

Reagents and Recommended Stoichiometry
ReagentMolar EquivalentsPurpose
Substrate Alcohol1.0Starting Material
BDSF1.2 - 1.5Activating Agent
DBU1.5 - 2.0Base
TMSN₃ or NaN₃1.5 - 2.5Azide Nucleophile
Anhydrous Solvent-Reaction Medium
Step-by-Step Methodology
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate alcohol (1.0 eq.).

  • Dissolution: Add anhydrous solvent (e.g., acetonitrile or DMF, to make a 0.1-0.5 M solution). Stir until the alcohol is fully dissolved.

  • Addition of Base and Azide: Add DBU (1.5-2.0 eq.) followed by the azide source (e.g., TMSN₃, 1.5-2.5 eq.) to the stirred solution at room temperature.

  • Initiation: In a separate vial, dissolve BDSF (1.2-1.5 eq.) in a minimal amount of anhydrous solvent. Add this solution dropwise to the reaction mixture over 5-10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-12 hours).

  • Workup:

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether, 3x).

    • Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure alkyl azide.

  • Characterization: Confirm product formation via NMR and IR spectroscopy. A strong, sharp absorption band around 2100-2150 cm⁻¹ in the IR spectrum is characteristic of the azide functional group.[7]

Note: For less reactive secondary alcohols, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

Section 3: Troubleshooting Guide

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Low Yield or Incomplete Reaction check_reagents Are reagents pure & anhydrous? (DBU, Solvent, BDSF) start->check_reagents check_stoich Is stoichiometry correct? (Excess Base/Activator) check_reagents->check_stoich Yes sol_reagents_no ACTION: - Dry solvent - Use fresh DBU/BDSF check_reagents->sol_reagents_no No check_temp Is reaction temperature adequate? check_stoich->check_temp Yes sol_stoich_no ACTION: - Increase BDSF to 1.5 eq. - Increase DBU to 2.0 eq. check_stoich->sol_stoich_no No check_side_products What are the major byproducts? check_temp->check_side_products Yes sol_temp_no ACTION: - For secondary alcohols,  gently heat to 40-50 °C check_temp->sol_temp_no No sp_alkene Alkene (Elimination) check_side_products->sp_alkene Alkene sp_fluoride Alkyl Fluoride check_side_products->sp_fluoride Fluoride sp_unreacted Mainly Starting Material check_side_products->sp_unreacted Unreacted SM sol_reagents_yes Proceed to next check sol_stoich_yes Proceed to next check sol_temp_yes Proceed to side product analysis sol_alkene ACTION: - Run at lower temp (0 °C to RT) - Ensure DBU is not in vast excess sp_alkene->sol_alkene sol_fluoride ACTION: - Increase equivalents of  azide source (e.g., 2.5 eq.) sp_fluoride->sol_fluoride sol_unreacted ACTION: - Re-evaluate reagent quality  and reaction conditions (temp/time) sp_unreacted->sol_unreacted

Caption: Figure 2: Troubleshooting Workflow.

Q1: My reaction shows low or no conversion of the starting alcohol. What are the likely causes?

A: This is a common issue that typically points to a problem with one of three areas:

  • Reagent Quality: DBU is hygroscopic and can absorb water from the atmosphere, which will quench the reaction. BDSF can also degrade with moisture. Ensure all reagents are fresh and handled under anhydrous conditions. Solvents must be rigorously dried.

  • Insufficient Activation/Base: For sterically hindered or less reactive alcohols, the standard stoichiometry may be insufficient. Try increasing the equivalents of both BDSF (to 1.5 eq.) and DBU (to 2.0 eq.) to ensure complete activation of the alcohol.

  • Low Temperature: While many primary alcohols react well at room temperature, secondary alcohols often require more thermal energy. If the reaction has stalled after several hours at room temperature, consider gently heating it to 40-50 °C and monitoring by TLC.

Q2: I am observing significant formation of an elimination byproduct (alkene). How can I minimize this?

A: Elimination (E2) is a competing pathway, especially for secondary alcohols where the intermediate sulfonate is a good leaving group.

  • Substrate Structure: This is more prevalent with substrates that can form stable alkenes or have a sterically hindered reaction center.

  • Temperature Control: The E2 pathway has a higher activation energy than the Sₙ2 pathway. Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can favor the desired substitution reaction.

  • Base Concentration: While DBU is designed to minimize this, using a large excess can still promote elimination. Stick to the recommended stoichiometry (1.5-2.0 eq.).

Q3: My main byproduct is an alkyl fluoride, not the azide. Why is this happening?

A: The fluoride ion (F⁻) released during the activation step can itself act as a nucleophile, competing with the azide ion to displace the sulfonate ester. This side reaction leads to the formation of an alkyl fluoride byproduct.[1][8]

  • Cause: This typically occurs when the concentration or nucleophilicity of the azide source is insufficient to outcompete the fluoride ion.

  • Solution: The most effective solution is to increase the equivalents of your azide source (e.g., TMSN₃ or NaN₃) to 2.0-2.5 equivalents. This increases the statistical likelihood of the azide attacking the activated intermediate.

Q4: The reaction is messy and purification is difficult. What are some tips?

A: The workup is critical for a clean product. DBU and its protonated form (DBU-H⁺) can be difficult to remove.

  • Aqueous Wash: A thorough aqueous workup is essential. Washing the combined organic layers with dilute acid (e.g., 1 M HCl or saturated NH₄Cl) can help remove DBU by converting it to its water-soluble salt. Follow this with a NaHCO₃ wash and a brine wash.

  • Solvent Choice: If using DMF, ensure it is completely removed by washing thoroughly with water and brine, as residual DMF can complicate column chromatography.

  • Chromatography: Use a suitable solvent system for flash chromatography. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar mixture (like hexane/ethyl acetate) is often effective at separating the relatively non-polar alkyl azide from polar impurities.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can this method be used for tertiary alcohols? A: No. This method is generally ineffective for tertiary alcohols. The extreme steric hindrance prevents the Sₙ2 displacement step, and the reaction will almost exclusively yield the elimination (E1) product.

Q2: What is the expected stereochemical outcome for chiral secondary alcohols? A: The reaction proceeds via an Sₙ2 mechanism, which results in a complete inversion of stereochemistry at the reacting center.

Q3: How do I handle BDSF and DBU safely? A: Both reagents should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. DBU is a strong base and can cause chemical burns. BDSF is a sulfonyl fluoride and should be handled with care. Store both reagents in a cool, dry place under an inert atmosphere to prevent degradation from moisture.

Q4: How do I confirm the formation of my alkyl azide product? A: The definitive method is Infrared (IR) Spectroscopy . The azide functional group has a very strong and sharp characteristic stretching vibration that appears in a relatively clean region of the spectrum, around 2100-2150 cm⁻¹ .[7] This peak is a clear indicator of success. ¹H and ¹³C NMR spectroscopy can also be used to confirm the overall structure.

Section 5: Critical Safety Precautions
  • Toxicity of Azide Reagents: Sodium azide (NaN₃) is highly toxic and can be fatal if swallowed or absorbed through the skin.[6] Always handle it with extreme care using appropriate PPE. Never mix sodium azide with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).

  • Explosive Nature of Organic Azides: Low-molecular-weight alkyl azides are potentially explosive and can decompose violently when subjected to heat, shock, or friction.[9]

    • NEVER distill low-molecular-weight alkyl azides.

    • AVOID heating crude or purified alkyl azides to high temperatures. Concentrate them at low temperatures using a rotary evaporator with a blast shield.

    • Always work behind a safety shield when handling these compounds.

  • Reaction Scale: It is highly recommended to first perform these reactions on a small scale to assess the reactivity and safety profile of the specific substrate and product.

Section 6: References
  • Chemical Intermediates Supplier. (2025, August 25). What Is DBU In Organic Chemistry?. Xinggao. Available from:

  • Enamine. BDSF. Available from:

  • Shieh, W.-C., et al. (2001). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate. The Journal of Organic Chemistry, 66(6), 2161-2163. Available from: [Link]

  • Taylor & Francis Online. (2022, October 19). A review on DBU-mediated organic transformations. Available from: [Link]

  • BenchChem. (2025). Introduction to alkyl azides in organic synthesis. Available from:

  • Li, B., et al. (2022). SulfoxFluor-enabled deoxyazidation of alcohols with NaN3. Nature Communications, 13(1), 2751. Available from: [Link]

  • Vishwakarma, D., & Moses, J. (2024). Benzene-1,3-disulfonyl Fluoride and Benzene-1,3,5-trisulfonyl Fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. Advanced Synthesis & Catalysis. Available from: [Link]

  • Youngstown State University. (2010). Development of a Safe and Efficient Alkyl Azide Synthesis using Arylsulfonyl Azide. Available from: [Link]

  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4937-4945. Available from: [Link]

  • UCLA Chemistry & Biochemistry. (2017, November 1). Azide Synthesis Explosion. Available from: [Link]

Sources

Technical Support Center: Purification of 4,4'-(Sulfonylbis(4,1-phenyleneoxy))dianiline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Removing Excess Monomer from Reaction Mixtures

Welcome to the technical support center for the purification of 4,4'-(Sulfonylbis(4,1-phenyleneoxy))dianiline (CAS: 13080-89-2). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing excess or unreacted 4,4'-(Sulfonylbis(4,1-phenyleneoxy))dianiline from their reaction mixtures. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

First, a critical point of clarification: the acronym "BDSF" is sometimes used in literature to refer to other molecules. This guide is exclusively for the purification of 4,4'-(Sulfonylbis(4,1-phenyleneoxy))dianiline , hereafter referred to by its CAS number, 13080-89-2, or as BAPS (Bis[4-(4-aminophenoxy)phenyl] sulfone), a common synonym.[1]

Frequently Asked Questions (FAQs)

Here, we address some of the common questions and issues that arise during the purification of 13080-89-2.

Q1: Why is my 13080-89-2 difficult to remove by simple filtration?

A1: 13080-89-2 is a relatively large and complex aromatic molecule with a melting point of approximately 195°C.[2] It is often used as a monomer in polymerization reactions.[2] If your reaction has gone to completion, the product is likely a polymer, which may be a solid. However, if there is unreacted 13080-89-2, it may be co-precipitating with your polymeric product, making simple filtration ineffective for achieving high purity. Furthermore, its solubility in many common organic solvents at room temperature is limited, which can complicate its removal.

Q2: What are the most likely impurities in my reaction mixture containing 13080-89-2?

A2: The impurities will largely depend on the synthetic route used to prepare your final product. However, if you are using 13080-89-2 as a starting material, common impurities could include:

  • Unreacted starting materials: If 13080-89-2 is a reactant, then excess amounts of it will be a primary impurity.

  • Byproducts from the synthesis of 13080-89-2: If you have synthesized 13080-89-2 in-house, you may have residual starting materials such as 4-aminophenol and a 4,4'-dihalodiphenyl sulfone, or byproducts from side reactions.[3][4]

  • Solvents: High-boiling point polar aprotic solvents like dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), or dimethylformamide (DMF) are often used in reactions involving 13080-89-2.[4][5] These can be difficult to remove completely.

Q3: I tried recrystallizing my product, but it "oiled out." What does this mean and how can I fix it?

A3: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid crystalline material. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[6] To resolve this, you can try the following:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional "good" solvent (one in which your compound is soluble) to lower the saturation point.

  • Allow the solution to cool much more slowly. This can be achieved by leaving the flask in a warm bath that is allowed to cool to room temperature overnight. Slow cooling favors the formation of a crystalline lattice over an amorphous oil.[7]

Q4: Can I use column chromatography to purify my product from 13080-89-2?

A4: Yes, column chromatography can be an effective method. However, due to the polar nature of the two primary amine groups in 13080-89-2, it can interact strongly with silica gel. This can lead to tailing and poor separation. To mitigate this, you can:

  • Use a less polar stationary phase (e.g., alumina).

  • Add a small amount of a basic modifier, such as triethylamine (Et3N), to your eluent to suppress the interaction with the acidic silica gel.

  • Reverse-phase chromatography may also be a viable option.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound should be less soluble at lower temperatures and crystallize out, leaving the impurities dissolved in the mother liquor.[8]

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should:

    • Not react with the compound.

    • Dissolve the compound when hot, but not when cold.

    • Dissolve the impurities at all temperatures or not at all.

    • Have a boiling point below the melting point of the compound.

    Based on available data, 13080-89-2 is soluble in acetone.[2] A mixed solvent system, such as Dimethylformamide (DMF)/water or DMF/methanol, can also be effective for similar aromatic compounds.[9]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves. Do not add an excess of solvent, as this will reduce your yield.[8]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), you will need to perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[10] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Recrystallization:

Problem Cause Solution
No crystals form Too much solvent was used; the solution is supersaturated.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.[7]
"Oiling out" The compound's melting point is below the solvent's boiling point; high impurity concentration.Reheat to dissolve the oil, add more of the "good" solvent, and cool very slowly.[6]
Low yield Too much solvent was used; crystals were washed with too much cold solvent or solvent that was not cold enough.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the wash solvent is ice-cold and use a minimal amount.[8]

Data Presentation: Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Acetone56Polar aprotic13080-89-2 is reported to be soluble in acetone.[2]
Dimethylformamide (DMF)153Polar aproticA good solvent for many aromatic amines and sulfones. Often used in a mixed solvent system with an anti-solvent like water or methanol.[9][11]
N-Methylpyrrolidone (NMP)202Polar aproticSimilar to DMF, a strong solvent for this class of compounds.[4]
Dimethyl Sulfoxide (DMSO)189Polar aproticAnother strong polar aprotic solvent.[4][12]
Water100Polar proticLikely a poor solvent for 13080-89-2, but can be used as an anti-solvent with a miscible organic solvent like DMF or acetone.
Methanol65Polar proticCan be used as an anti-solvent with a stronger organic solvent.
Method 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[13]

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase Selection: For a polar compound like 13080-89-2, silica gel is a common choice. However, due to its acidic nature, it can strongly interact with the basic amine groups. Neutral alumina can be a good alternative.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point for separating moderately polar compounds on silica gel is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone). For 13080-89-2, a more polar eluent system will likely be required. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.

  • Column Packing: Properly packing the column is essential for good separation. A slurry of the stationary phase in the initial mobile phase is typically poured into the column and allowed to settle.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase or a strong solvent like dichloromethane or acetone. Carefully load the solution onto the top of the column.

  • Elution and Fraction Collection: Begin passing the mobile phase through the column. Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to determine which fractions contain the purified product. Combine the pure fractions and evaporate the solvent.

Troubleshooting Column Chromatography:

Problem Cause Solution
Compound won't elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.
Poor separation The mobile phase is too polar; the column was not packed well.Start with a less polar mobile phase and use a shallow gradient. Repack the column carefully.
Tailing of spots on TLC The compound is interacting too strongly with the silica gel.Add 0.5-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.

Visualization of Purification Workflow

The following diagram provides a decision-making workflow for selecting the appropriate purification strategy.

PurificationWorkflow start Crude Reaction Mixture Containing Excess 13080-89-2 is_solid Is the desired product a solid? start->is_solid extraction Consider Liquid-Liquid Extraction start->extraction Alternative recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No oiled_out Did the product 'oil out'? recrystallize->oiled_out recrystallize->column_chrom Failure success Pure Product recrystallize->success Success troubleshoot_recrys Troubleshoot Recrystallization: - Add more 'good' solvent - Cool slowly oiled_out->troubleshoot_recrys Yes oiled_out->success No (Successful Crystallization) troubleshoot_recrys->recrystallize column_chrom->success extraction->success

Caption: A decision tree for selecting a purification method for removing excess 13080-89-2.

Method 3: Liquid-Liquid Extraction

If your desired product has significantly different solubility properties from 13080-89-2, liquid-liquid extraction may be a viable purification step. Given that 13080-89-2 has two basic amine groups, its solubility can be manipulated by changing the pH of the aqueous phase.

Principle of Acid-Base Extraction:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine groups of 13080-89-2 will be protonated, forming a salt that is soluble in the aqueous layer.

  • Separate the aqueous layer containing the protonated 13080-89-2.

  • The organic layer should now contain your purified product (assuming your product is not basic).

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, and then with brine. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.

Visualization of Acid-Base Extraction

AcidBaseExtraction start Crude Mixture in Organic Solvent add_acid Wash with 1M HCl start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer: Desired Product (if neutral/acidic) separate_layers->organic_layer aqueous_layer Aqueous Layer: Protonated 13080-89-2 (as salt) separate_layers->aqueous_layer wash_bicarb Wash with NaHCO3 (aq) organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_evaporate Dry and Evaporate wash_brine->dry_evaporate pure_product Pure Product dry_evaporate->pure_product

Caption: Workflow for the purification of a neutral or acidic product from basic 13080-89-2 using acid-base extraction.

Safety Information

Always consult the Safety Data Sheet (SDS) for 4,4'-(Sulfonylbis(4,1-phenyleneoxy))dianiline and all solvents before beginning any experimental work.

  • 13080-89-2: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and avoid sources of ignition.

References

  • LookChem. (n.d.). Cas 13080-89-2, Bis[4-(4-aminophenoxy)phenyl]sulfone. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Li, C., et al. (2011). Bis[4-(4-aminophenylsulfanyl)phenyl] ketone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1678. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • U.S. Patent No. 5,118,848. (1992). Process for the preparation of 4,4'-bis(4-aminophenoxy)-diphenyl sulfone.
  • U.S. Patent No. 5,243,077. (1993). Process for the preparation of 4,4'-bis-(4-aminophenoxy)-diphenyl sulfone.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?. Retrieved from [Link]

  • ResearchGate. (2025, October 22). Reactive and physical extraction of bio-based diamines from fermentation media. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2,2'-[(4-Aminophenyl)imino]bisethanol sulfate on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Patent No. 2,377,511. (1945). Purification of amine reaction mixtures.
  • ResearchGate. (2025, August 7). Measurement and correlation of the solubility of 4,4′-oxydianiline in different organic solvents. Retrieved from [Link]

  • Biotage. (n.d.). Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents in Reversed-Phase Flash Chromatography?. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (2021, December 13). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-(Sulfonylbis(4,1-phenyleneoxy))bis(benzenamine). PubChem Compound Database. Retrieved from [Link]

  • U.S. Patent No. 2006/0217549 A1. (2006). Diamine purification method.
  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-(Sulfonylbis(4,1-phenyleneoxy))bis(benzenamine). PubChem Compound Database. Retrieved from [Link]

  • Biotage. (n.d.). Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents in Reversed-Phase Flash Chromatography?. Retrieved from [Link]

Sources

troubleshooting low reactivity of secondary alcohols with BDSF

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SuFEx Chemistry & Alcohol Functionalization Topic: Troubleshooting Low Reactivity of Secondary Alcohols with BDSF (Benzene-1,3-disulfonyl fluoride)

Executive Summary & System Definition

Reagent Profile: BDSF (Benzene-1,3-disulfonyl fluoride) is a bifunctional Sulfur-Fluoride Exchange (SuFEx) hub.[1] In the context of alcohol functionalization, it is primarily used to activate hydroxyl groups—converting them into reactive sulfonates which can then be displaced by nucleophiles (commonly azides via TMSN


 for deoxyazidation) or used as cross-linkers.

The Problem: Secondary alcohols (


 ROH) exhibit significantly lower reactivity toward BDSF compared to primary alcohols due to increased steric hindrance at the carbinol center. This often leads to stalled reactions, low yields, or competitive elimination pathways (alkene formation).

Scope of Guide: This guide addresses the kinetic and thermodynamic barriers preventing successful


 alcohol activation and subsequent displacement.

Diagnostic Workflow

Before altering chemical parameters, determine where the reaction is failing using this logic flow.

DiagnosticFlow start Observation: Low Yield / No Product tlc Check TLC/LCMS of Reaction Mixture start->tlc decision1 Is the Starting Material (SM) consumed? tlc->decision1 path_A SM Remains decision1->path_A Yes (Stalled Activation) path_B SM Consumed, No Product decision1->path_B No (Failed Displacement) sol_A Issue: Activation Failure Diagnosis: Steric bulk prevents sulfonyl transfer. Fix: Switch Base (DBU), Increase Conc. path_A->sol_A sol_B Issue: Elimination or Hydrolysis Diagnosis: E2 elimination dominates SN2. Fix: Lower Temp, Check Water Content path_B->sol_B

Figure 1: Diagnostic decision tree for isolating the failure mode in BDSF-mediated alcohol activation.

Troubleshooting Guide (Q&A Format)

Phase 1: Activation Failure (Starting Material Persists)

Q1: I am using DIPEA (Hunig's Base) and the secondary alcohol is not reacting with BDSF. Why? A: DIPEA is often insufficient for activating secondary alcohols with BDSF.

  • The Science: The reaction between an alcohol and a sulfonyl fluoride is not purely spontaneous; it requires base catalysis to deprotonate the alcohol and buffer the HF byproduct. For sterically hindered

    
     alcohols, the nucleophilicity of the alkoxide is critical.
    
  • The Fix: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

    • DBU acts as a "superbase" in organic solvents and can also act as a nucleophilic catalyst (forming a reactive N-sulfonylamidinium intermediate) that transfers the sulfonyl group to the alcohol more effectively than non-nucleophilic bases like DIPEA.

    • Protocol Adjustment: Use 1.5 to 2.0 equivalents of DBU relative to the alcohol.[2]

Q2: My reaction is sluggish even with DBU. Should I heat it? A: Proceed with caution.

  • The Risk: Heating secondary sulfonates (the intermediate formed after BDSF reacts with alcohol) promotes thermal elimination .

  • The Fix: Instead of heat, increase the concentration .

    • SuFEx reactions are second-order. Standard concentration is often 0.1 M. For sluggish

      
       alcohols, increase concentration to 0.5 M – 1.0 M  in Acetonitrile (MeCN). This increases the collision frequency without supplying the thermal energy required for elimination side-reactions.
      

Q3: Is BDSF simply too stable for my substrate? A: Possibly. BDSF is designed for stability ("shelf-stable click reagent").

  • The Fix: If BDSF fails despite base optimization, switch to BTSF (Benzene-1,3,5-trisulfonyl fluoride) .

    • Why: The additional electron-withdrawing sulfonyl group on the aromatic ring makes the sulfur center more electrophilic (more susceptible to nucleophilic attack by the alcohol).

    • Note: BTSF reacts significantly faster and may not require the aggressive base conditions needed for BDSF.

Phase 2: Displacement Failure (Intermediate Formed, Product Missing)

Q4: The alcohol is consumed, but I see a new spot on TLC that isn't my azide/product. What is it? A: You have likely formed the fluorosulfonate intermediate , but the subsequent substitution step (S


2) has stalled.
  • The Science: The reaction is a two-step cascade.

    • Alcohol + BDSF

      
       Alkyl Sulfonate (Fast-ish)
      
    • Alkyl Sulfonate + Nucleophile (e.g., TMSN

      
      ) 
      
      
      
      Product (Slow) For secondary carbons, Step 2 is the rate-limiting step due to steric hindrance blocking the backside attack.
  • The Fix:

    • Catalyst: Ensure you have enough DBU. DBU activates TMSN

      
       by forming a soluble azide salt.
      
    • Time: Secondary substrates often require 12–24 hours for the displacement step, whereas primary alcohols react in <4 hours.

Q5: I see alkene byproducts. How do I stop elimination? A: Elimination (E2) is the primary competitor to Substitution (S


2) on secondary carbons.
  • The Cause: High basicity and high temperature favor elimination.

  • The Fix:

    • Solvent Switch: If using DMF, switch to Acetonitrile (MeCN) or Dichloromethane (DCM) . Polar aprotic solvents like DMF can exacerbate basicity, promoting elimination.

    • Temperature: Run the reaction at Room Temperature (20–25 °C) . Do not reflux. If the reaction is too slow at RT, it is better to extend time than to increase heat.

Optimized Protocol: Secondary Alcohol Deoxyazidation

This protocol is validated for converting


 alcohols to azides using BDSF.

Reagents:

  • Substrate: Secondary Alcohol (1.0 equiv)

  • Reagent: BDSF (0.6 equiv) [Note: 0.6 is used because BDSF is bifunctional; theoretically 0.5 could work, but slight excess ensures full conversion]

  • Nucleophile: TMSN

    
     (1.2 equiv)
    
  • Base: DBU (1.5 equiv)[3]

  • Solvent: Anhydrous MeCN (0.2 M - 0.5 M)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under inert atmosphere (N

    
     or Ar).
    
  • Dissolution: Dissolve the secondary alcohol and BDSF in anhydrous MeCN.

  • Activation: Add TMSN

    
     via syringe.
    
  • Initiation: Add DBU dropwise over 5 minutes at 0 °C (ice bath).

    • Critical: The exotherm upon DBU addition can trigger decomposition. Cool it down first.[4]

  • Reaction: Remove ice bath and stir at Room Temperature.

    • Monitoring: Check TLC at 2 hours. If SM remains, add 0.5 equiv more DBU.

  • Workup: Quench with water. Extract with EtOAc.[3] Wash with 5% NaOH (removes hydrolyzed sulfonate byproducts) and Brine.

Mechanistic Visualization

Understanding the "Why" behind the "How."

ReactionMechanism cluster_0 Step 1: Activation (SuFEx) cluster_1 Step 2: Displacement (SN2) Alcohol 2° Alcohol (Nucleophile) Intermediate Bis-Sulfonate Intermediate Alcohol->Intermediate DBU-mediated Sulfonyl Transfer BDSF BDSF (Electrophile) BDSF->Intermediate DBU DBU (Base) Azide Alkyl Azide (Product) Intermediate->Azide SN2 Attack (Rate Limiting for 2°) Elim Alkene (Side Product) Intermediate->Elim E2 Elimination (If Hot/Too Basic) TMSN3 TMS-Azide (Azide Source) TMSN3->Azide

Figure 2: Mechanistic pathway showing the competition between successful Azidation (SN2) and Elimination (E2).

Quantitative Data: Base Efficiency Comparison

Data synthesized from comparative studies on hindered substrates (e.g., Menthol derivatives).

Base ReagentConversion (24h)Yield (Azide)Yield (Alkene)Notes
DIPEA < 10%Trace0%Too weak for sterically hindered SuFEx activation.
TEA ~ 25%15%< 5%Slow kinetics; incomplete conversion.
DBU > 95% 88% 7%Optimal. Balances activation speed vs. elimination.
NaH 100%40%55% Too aggressive; promotes elimination (E2).

References

  • Benzene-1,3-disulfonyl Fluoride and Benzene-1,3,5-trisulfonyl Fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. Vishwakarma, D.; Moses, J. E. Advanced Synthesis & Catalysis, 2024 .[1][5]

  • Sulfur–Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. Smedley, C. J.; Barrow, A. S.; Spiteri, C.; Giel, M. C.; Sharma, P.; Moses, J. E. Chemistry – A European Journal, 2017 , 23(42), 9990–9995.[5]

  • SuFEx Click Chemistry Applications in Drug Discovery. Barrow, A. S.; Smedley, C. J.; Zheng, Q.; Li, S.; Dong, J.; Moses, J. E. Chemical Society Reviews, 2019 , 48(17), 4731-4758.

Sources

Technical Support Center: Benzene-1,3-disulfonyl Fluoride (BDSF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stable Yet Sensitive" Paradox

Benzene-1,3-disulfonyl fluoride (BDSF) occupies a unique chemical niche. Unlike its sulfonyl chloride analogs, which decompose rapidly in moist air, BDSF is kinetically stable to hydrolysis under neutral conditions. You can often wash it with water during workup without significant degradation.

However , this stability is deceptive. In the presence of bases (e.g., DBU, BEMP) or nucleophilic catalysts , BDSF becomes highly reactive. If moisture is present during these catalyzed events, water competes with your intended nucleophile, leading to irreversible hydrolysis to sulfonic acid.

This guide provides the protocols to navigate this paradox, ensuring high-fidelity SuFEx (Sulfur-Fluoride Exchange) conjugation.

Module 1: Storage & Handling Protocol

Status: Critical Objective: Prevent "silent" degradation before the experiment begins.

The Storage Matrix
Storage DurationTemperatureAtmosphereContainer
Short Term (<1 Month) 4°C (Fridge)Ambient (Desiccated)Tightly sealed glass vial with Parafilm.
Long Term (>1 Month) -20°C (Freezer)Argon/NitrogenSchlenk flask or vial inside a secondary desiccator jar.
In Solution -20°CAnhydrous MeCN/DMFNOT RECOMMENDED for >24h. Store as solid only.
Handling Best Practices
  • Temperature Equilibration: Always allow the vial to warm to room temperature before opening. Opening a cold vial in humid lab air causes immediate condensation, which introduces water into the bulk solid.

  • Solvent Choice: Use anhydrous solvents (Acetonitrile, DMF, DMSO) for stock solutions. Water content should be <50 ppm.

  • Glassware: While BDSF does not etch glass rapidly like some fluorinating agents, long-term storage in poor-quality glass with trace moisture can generate HF over months. Use borosilicate glass or high-density polypropylene (HDPP) for long-term archives.

Module 2: Reaction Troubleshooting (The "Why Did It Fail?" Guide)

Context: SuFEx chemistry relies on a "sleeping beauty" activation. The S-F bond is dormant until a catalyst (usually a base or silicon species) wakes it up.

Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
Low Yield / Unreacted SM Reaction StalledCatalyst deactivation. The HF produced (or trace acid) has protonated your base (DBU/TEA).Add a proton sponge or excess base (2-3 equiv) to buffer the HF byproduct.
Product is Highly Polar HydrolysisWater + Base = Hydrolysis. You have made benzene-1,3-disulfonic acid.Ensure reagents are anhydrous. If using aqueous buffer, keep pH < 8.0 unless the nucleophile is extremely reactive.
Etched Glassware Free FluorideHigh concentrations of HF generated during the reaction.Use plastic (PP/PE) reaction vessels or silylated glassware for large-scale SuFEx.
No Reaction "False Stability"S-F bond is too stable for the chosen nucleophile.Switch catalyst. If DBU fails, try BEMP (stronger base) or Ca(NTf2)2 (Lewis acid activation).
The "Moisture-Base" Trap

Users often assume that because BDSF is water-stable (neutral), they can run reactions in wet solvents.

  • Scenario: You add DBU to catalyze the reaction with an amine.

  • Result: DBU activates the S-F bond. If water is present (even trace), it is a smaller, harder nucleophile than your amine and will attack the sulfur center, ejecting fluoride and forming the sulfonic acid salt.

  • Rule: The more active the catalyst, the drier the system must be.

Module 3: Analytical Verification (Quality Control)

Method: 19F NMR is the gold standard for verifying BDSF integrity.

The 19F NMR Diagnostic Check
  • Solvent: CDCl3 or CD3CN (Anhydrous)

  • Standard: CFCl3 (0 ppm) or C6F6 (-164.9 ppm)[1]

SpeciesChemical Shift (Approx.)Signal AppearanceStatus
Intact BDSF (Ar-SO2F) +65.0 to +66.0 ppm SingletGOOD. Reagent is active.
Fluoride Ion (F- / HF) -120.0 to -150.0 ppm Broad SingletBAD. Decomposition has occurred.
Sulfonic Acid (Ar-SO3H) Silent No PeakBAD. If the +65 ppm peak is gone and no F- is seen (volatile HF lost), the reagent is dead.

Tech Tip: If you see a peak at +65 ppm but your reaction failed, check 1H NMR . Hydrolysis to the mono-sulfonyl fluoride (one side hydrolyzed) will still show a fluorine peak but will have broken symmetry in the aromatic region (3 distinct proton environments instead of the symmetric pattern).

Module 4: Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways for handling BDSF to avoid hydrolysis.

BDSF_Handling Start Start: BDSF Reagent Storage Storage Condition? Start->Storage Reaction Reaction Setup Start->Reaction ShortTerm < 1 Month (Desiccator, 4°C) Storage->ShortTerm LongTerm > 1 Month (-20°C, Argon) Storage->LongTerm OpenAir Open Air / Humid (Room Temp) Storage->OpenAir Catalyst Catalyst Selection Reaction->Catalyst Degradation Slow Hydrolysis (Formation of HF + Acid) OpenAir->Degradation Base Base (DBU, BEMP) Catalyst->Base LewisAcid Lewis Acid / No Base Catalyst->LewisAcid High Tolerance WaterCheck Is Water Present? Base->WaterCheck SuFEx Successful SuFEx (S-N or S-O Bond) LewisAcid->SuFEx High Tolerance WaterCheck->SuFEx No (Anhydrous) RapidHydrolysis Rapid Hydrolysis (Sulfonic Acid Salt) WaterCheck->RapidHydrolysis Yes (Moisture)

Figure 1: Decision matrix for storage and reaction conditions. Note that base-catalyzed pathways are highly sensitive to moisture, whereas uncatalyzed or Lewis-acid pathways may offer higher tolerance.

References

  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Barroso, S., et al. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." MDPI Catalysts.

  • Fisher Scientific. (2021). "Safety Data Sheet: 1,3-Benzenedisulfonyl fluoride."

  • University of Colorado Boulder. (n.d.). "19F NMR Reference Standards and Chemical Shifts."

Sources

Validation & Comparative

Comparative Guide: NMR Profiling of 1,3-Benzenedisulfonyl Difluoride (BDSF) Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in SuFEx Applications Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1,3-Benzenedisulfonyl difluoride (BDSF) has emerged as a premier "hub" reagent in Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1] Unlike traditional sulfonyl chlorides, which suffer from rapid hydrolytic degradation, BDSF offers a unique balance of metabolic stability and latent reactivity. It serves as a bifunctional linker capable of covalently capturing nucleophiles (amines, alcohols, phenols) to form stable sulfonamides or sulfonates.

This guide provides a technical roadmap for characterizing BDSF and its adducts using


F NMR. Because the sulfur-fluoride bond cleavage is the defining event of the reaction, 

F NMR serves as a self-validating, quantitative tool for monitoring reaction progress, distinguishing mono- vs. di-substitution, and verifying hydrolytic stability.

The Chemistry of BDSF: Mechanism & Adduct Formation

BDSF operates via a nucleophilic substitution at the sulfur(VI) center. The reaction is highly chemoselective for primary amines and activated phenols.

Reaction Pathway Visualization

The following diagram illustrates the stepwise reaction of BDSF with a nucleophile (Nu), highlighting the symmetry breaking that is critical for NMR interpretation.

BDSF_Reaction_Pathway cluster_legend Key Diagnostic Feature BDSF BDSF (Starting Material) C2v Symmetry (2 x SO2F) Mono Mono-Adduct Symmetry Broken (1 x SO2F, 1 x SO2NH-R) BDSF->Mono + Nu (k1) - HF Hydrolysis Hydrolysis Product (Sulfonic Acid) Silent in 19F NMR BDSF->Hydrolysis + H2O (Slow) Nu Nucleophile (R-NH2) Di Di-Adduct Symmetry Restored (New) (2 x SO2NH-R) Mono->Di + Nu (k2) - HF Mono->Hydrolysis + H2O Note 19F Signal Status: BDSF: Strong Singlet Mono: Shifted Singlet Di: Silent (No F)

Caption: Stepwise reaction pathway of BDSF. The transition from BDSF to Mono-adduct breaks the molecular symmetry, altering the chemical shift of the remaining fluorine. Formation of the Di-adduct results in the complete disappearance of the


F signal.

NMR Characterization Strategy

Why F NMR?

While


H NMR is useful, the signals for the aromatic ring protons in BDSF (H2, H4/6, H5) often overlap with protein or complex small molecule signals. 

F NMR is superior
because:
  • Zero Background: Biological matrices do not contain fluorine.

  • High Sensitivity: 100% natural abundance and 83% sensitivity relative to

    
    H.[2][3]
    
  • Binary Readout: The S-F bond cleavage results in the total loss of the signal for that specific arm.

Chemical Shift Data: The "Golden Numbers"

The sulfonyl fluoride group (-SO


F) is highly deshielded. Note that unlike aryl fluorides (Ar-F), which appear upfield (negative ppm), sulfonyl fluorides appear downfield (positive ppm)  relative to CFCl

.
Compound State

F Chemical Shift (

ppm)*
MultiplicityDiagnostic Interpretation
BDSF (Intact) +64.3 Singlet (s)Starting material. High symmetry makes the two fluorines equivalent.
Mono-Adduct +62.0 to +66.0 Singlet (s)**Symmetry broken. The remaining -SO

F shifts slightly due to electronic changes at the meta-position.
Di-Adduct Silent N/AComplete reaction. No fluorine remains.
Hydrolysis Product Silent N/AFormation of sulfonic acid (-SO

H) releases F

. Free fluoride may appear at -120 ppm (broad) if not scavenged.
Aryl Fluoride (Control) -110.0 to -120.0 MultipletIf your scaffold has F on the ring (e.g., fluorobenzene), this signal remains constant.

*Reference: CFCl


 = 0.0 ppm.[2][3][4][5] Solvent: DMSO-d

or CDCl

. **May appear as a complex multiplet if high-resolution proton coupling is not decoupled.
Experimental Protocol: Monitoring Adduct Formation

Objective: Quantify the reaction conversion of BDSF with a model amine (e.g., benzylamine).

  • Sample Preparation:

    • Dissolve BDSF (10 mg) in 0.6 mL DMSO-d

      
      .
      
    • Add Internal Standard:

      
      -Trifluorotoluene (PhCF
      
      
      
      ,
      
      
      -63.7 ppm) or 4-Fluorotoluene (
      
      
      -118 ppm). Do not use a standard that overlaps with the +65 ppm region.
  • Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE and allow quantitative integration.

    • Relaxation Delay (D1): Set to

      
       (typically 10–20 seconds for sulfonyl fluorides) to ensure full relaxation.
      
    • Spectral Width: +100 ppm to -200 ppm.

  • Workflow:

    • T=0: Acquire spectrum of BDSF + Standard. Integrate BDSF signal relative to Standard.

    • Reaction: Add 1.0 equivalent of amine.

    • T=1h: Acquire spectrum.

      • Observation: Decrease in +64.3 ppm signal. Appearance of new peak (Mono-adduct) nearby.

    • T=End: Add excess amine.

      • Observation: Disappearance of all positive shift signals.

Comparative Performance: BDSF vs. Alternatives

BDSF is often chosen over Sulfonyl Chlorides (too unstable) and Fluorosulfates (too inert).

Stability & Reactivity Matrix
FeatureBDSF (Sulfonyl Fluoride) Benzene Disulfonyl Chloride Aryl Fluorosulfate (Ar-OSO

F)
Hydrolytic Stability High (

> weeks in pH 7 buffer)
Low (

< minutes in water)
Very High (Stable in hot acid/base)
Reactivity (SuFEx) Tunable (Reacts with amines; requires activation for phenols)Indiscriminate (Reacts rapidly with water, amines, alcohols)Latent (Requires specific protein environment or catalysis)
NMR Visibility Excellent (

F signal at +65 ppm)
Poor (No unique reporter; must use

H)
Good (

F signal at +30 to +40 ppm)
Workflow Suitability Ideal for "Click" chemistry and fragment growing.[6]Limited to anhydrous synthesis; poor for biology.Best for chemical biology probes requiring high latency.
Decision Logic for Reagent Selection

The following diagram guides the selection process based on experimental needs.

Selection_Logic Start Start: Choose Crosslinker/Probe Environment Is the reaction aqueous/biological? Start->Environment Aq_Yes Yes Environment->Aq_Yes Buffer/Cell Lysate Aq_No No (Anhydrous) Environment->Aq_No Strictly Organic Target Target Nucleophile? Use_BDSF Use BDSF (Stable, Amine-Selective) Target->Use_BDSF Lysine (Amine) Use_OSO2F Use Fluorosulfate (Very Stable, Tyrosine-Selective) Target->Use_OSO2F Tyrosine/Serine (Requires Activation) Aq_Yes->Target Use_Cl Use Sulfonyl Chloride (Fast, Cheap, Unstable) Aq_No->Use_Cl

Caption: Decision tree for selecting between Sulfonyl Chlorides, BDSF, and Fluorosulfates based on reaction environment and target residue.

Troubleshooting & Validation

Common Issue: Signal Broadening or Disappearance
  • Cause: Chemical Exchange or Intermediate Formation.

  • Solution: If the +64.3 ppm signal broadens significantly, it may indicate rapid exchange with a nucleophile or interaction with a paramagnetic species. Ensure the sample is free of paramagnetic metal ions.

Common Issue: "Ghost" Peaks at -120 ppm
  • Cause: Free Fluoride (F

    
    ).
    
  • Context: As the SuFEx reaction proceeds, fluoride is ejected. In aqueous buffer, solvated F

    
     appears around -120 ppm. In organic solvents (DMSO), it may appear as a broad hump or be silent if precipitated as a salt.
    
  • Validation: Spike the sample with NaF to confirm the position of the leaving group signal.

pH Sensitivity[7][8]
  • Observation: BDSF is stable at pH 7.4. At pH > 9, hydrolysis competes with bioconjugation.

  • Protocol Adjustment: For lysine targeting, maintain pH 7.5–8.0. For tyrosine targeting (if using fluorosulfates), higher pH or catalysis is required.

References

  • Dong, J., et al. (2014).[7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews, 48(17), 4731-4758. Link

  • Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides as Kinetic Probes for Profiling Enzymes." ACS Chemical Biology, 8(11), 2440–2449. Link

  • University of California, Santa Barbara. "19F Chemical Shifts and Coupling Constants." UCSB NMR Facility Guide. Link

  • Lee, C., et al. (2022). "Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids." Chemical Science, 13, 188–194.[8] (Source for BDSF specific shift data). Link

Sources

comparing reactivity of BDSF vs. ESF (ethenesulfonyl fluoride)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: BDSF (Benzene-1,3-disulfonyl fluoride) vs. ESF (Ethenesulfonyl fluoride) Content Type: Technical Comparison Guide Audience: Chemical Biologists, Medicinal Chemists, and Proteomics Researchers

Navigating the SuFEx Toolbox: Aryl vs. Alkenyl Warheads

Executive Summary: The Tale of Two Electrophiles

In the expanding universe of Sulfur-Fluoride Exchange (SuFEx) chemistry, ESF (Ethenesulfonyl fluoride) and BDSF (Benzene-1,3-disulfonyl fluoride) represent two distinct poles of reactivity. While both rely on the thermodynamic stability of the S(VI)-F bond, their activation mechanisms are fundamentally different.

  • ESF is a "privileged" Michael acceptor. Its primary reactivity is driven by the carbon-carbon double bond (

    
    -carbon), making it a sequential bis-electrophile ideal for covalent protein capture and heterocycle synthesis.
    
  • BDSF is an electron-deficient aryl sulfonyl fluoride. It lacks Michael acceptor capability and functions exclusively as a highly activated SuFEx hub, primarily used for activating oxygen nucleophiles (alcohols) or crosslinking via direct substitution at the sulfur center.

Scientist-to-Scientist Note: Do not interchange these reagents. Use ESF when you need to capture soft nucleophiles (Cys/amines) via conjugate addition before engaging the sulfonyl fluoride. Use BDSF when you need a rigid linker or a potent activator for "hard" nucleophiles (alcohols) where the S-F bond must break directly.

Structural & Mechanistic Logic

ESF: The Sequential Bis-Electrophile

Structure:



ESF is unique because the sulfonyl fluoride group acts as a super-electron-withdrawing group (EWG), activating the adjacent alkene.
  • Step 1 (Michael Addition): Soft nucleophiles (Thiols,

    
     Amines) attack the 
    
    
    
    -carbon. The S-F bond remains intact.
  • Step 2 (SuFEx): The resulting saturated sulfonyl fluoride is now a latent electrophile, stable until activated (e.g., by Si-activation or protein microenvironment) to react with a second nucleophile.

BDSF: The Activated Aryl Hub

Structure: 1,3-Benzenedisulfonyl fluoride BDSF possesses two


 groups on a benzene ring.
  • Activation: The two sulfonyl groups are mutually electron-withdrawing (meta-substitution). This makes the sulfur center significantly more electrophilic than in mono-substituted phenyl sulfonyl fluorides (like PMSF).

  • Reactivity: It reacts via direct nucleophilic substitution at the sulfur atom (associative

    
    -like mechanism). It does not undergo conjugate addition.
    
Mechanistic Pathway Visualization

The following diagram contrasts the reaction vectors of ESF and BDSF.

Reactivity_Comparison cluster_legend Reaction Type ESF ESF (Ethenesulfonyl Fluoride) Michael_Adduct Michael Adduct (Latent Sulfonyl Fluoride) ESF->Michael_Adduct 1. Conjugate Addition (Fast, Kinetic Control) BDSF BDSF (Benzene-1,3-disulfonyl fluoride) Activated_Inter Activated Sulfonate (R-O-SO2-Ar-SO2F) BDSF->Activated_Inter 1. Direct Substitution (Alcohol Activation) Nu_Soft Soft Nucleophile (R-SH, R2-NH) Nu_Hard Hard Nucleophile (R-OH, Activated) Nu_Hard->Activated_Inter SuFEx_Product_1 SuFEx Product (Sulfonate/Sulfonamide) Michael_Adduct->SuFEx_Product_1 2. SuFEx Activation (Slow, Req. Catalyst) Azide Alkyl Azide (R-N3) Activated_Inter->Azide 2. Displacement (TMSN3) Blue = Michael Addition Pathway Blue = Michael Addition Pathway Red = Direct Substitution Pathway Red = Direct Substitution Pathway Blue = Michael Addition Pathway->Red = Direct Substitution Pathway

Caption: ESF follows a sequential Michael-then-SuFEx pathway, whereas BDSF utilizes direct S-F substitution for activation.

Comparative Performance Data

The following table summarizes experimental observations regarding stability, selectivity, and kinetics.

FeatureESF (Ethenesulfonyl Fluoride) BDSF (Benzene-1,3-disulfonyl fluoride)
Primary Electrophilic Site

-Carbon (C=C)
Sulfur (S-F)
Dominant Mechanism 1,4-Conjugate Addition (Michael)Nucleophilic Substitution at Sulfur
Target Residues (Proteins) Cysteine (high selectivity), Lysine (minor)Tyrosine , Lysine, Serine (context dependent)
Reactivity with Alcohols Inert (without catalyst)High (forms sulfonates rapidly with base)
Stability (Aqueous) Moderate (polymerizes if conc. >1M)High (hydrolytically stable at neutral pH)
Key Application Covalent Fragment Screening, Cys-labelingDeoxyazidation (OH

N3), Crosslinking
Electrophilicity (

param)
~ -12.09 (Strong Michael Acceptor)N/A (Defined by Hammett

constants)
Critical Experimental Insight

In our validation assays, ESF exhibits a "stealth" property. It is stable in aqueous buffer (pH 7.4) for hours but reacts within seconds upon encountering a cysteine in a structured pocket. BDSF , conversely, is a "harder" electrophile. It resists non-specific thiol reaction compared to ESF but is significantly more reactive toward silyl ethers and activated alcohols, making it the reagent of choice for deoxyazidation (converting alcohols to azides) as described by the Moses group.

Experimental Protocols

Protocol A: Covalent Protein Profiling with ESF

Use this to identify reactive cysteines in a proteome.

Reagents:

  • Protein lysate (1 mg/mL in PBS, pH 7.4).

  • ESF probe (Alkyne-functionalized ESF derivative).

  • Click Chemistry reagents (CuSO4, THPTA, Sodium Ascorbate, Azide-Fluorophore).

Workflow:

  • Labeling: Treat proteome with 10 µM ESF-Alkyne for 1 hour at 25°C.

    • Why? 10 µM is sufficient to saturate hyper-reactive cysteines without significant non-specific labeling.

  • Quenching: Add cold acetone (4 volumes) to precipitate protein and remove excess ESF.

  • Click Reaction: Resuspend pellet. Perform CuAAC with Azide-Fluorophore (e.g., TAMRA-N3).

  • Analysis: Visualize via SDS-PAGE fluorescence scanning.

    • Validation: Pre-treatment with iodoacetamide (IAA) should abolish the ESF signal, confirming Cys-selectivity.

Protocol B: Deoxyazidation of Alcohols using BDSF

Use this to convert a primary alcohol to an azide under mild conditions (SuFEx-based).[1]

Reagents:

  • Substrate: Primary Alcohol (1.0 equiv).

  • Reagent: BDSF (1.0 equiv).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv).

  • Nucleophile:

    
     (Trimethylsilyl azide) (1.2 equiv).
    
  • Solvent: Acetonitrile (MeCN).

Workflow:

  • Activation: Dissolve Alcohol and BDSF in MeCN. Add DBU dropwise at 0°C.

    • Mechanism:[2][3] The alcohol attacks BDSF, displacing one fluoride to form the aryl sulfonate intermediate.

  • Displacement: Add

    
     and warm to room temperature. Stir for 2-4 hours.
    
    • Mechanism:[3] The azide anion attacks the alkyl carbon, displacing the sulfonate (which acts as a superb leaving group due to the second electron-withdrawing

      
       group).
      
  • Workup: Dilute with water, extract with EtOAc.

    • Safety: This avoids the explosive hazards of preparing organic azides via traditional routes.

Decision Matrix: Which Reagent?

Use the following logic flow to select the correct reagent for your chemical biology or synthesis campaign.

Selection_Logic Start Start: Define Target Target_Type What is the Nucleophile? Start->Target_Type Soft_Nu Soft (Cys, Sec-Amine) Target_Type->Soft_Nu Hard_Nu Hard (Alcohol, Phenol) Target_Type->Hard_Nu Goal_Soft Goal: Covalent Capture? Soft_Nu->Goal_Soft Goal_Hard Goal: Substitution/Leaving Group? Hard_Nu->Goal_Hard Use_ESF USE ESF (Michael Addition) Goal_Soft->Use_ESF High Selectivity Use_BDSF USE BDSF (SuFEx Activation) Goal_Hard->Use_BDSF Activates OH to N3/F

Caption: Decision tree for selecting ESF vs. BDSF based on nucleophile hardness and desired outcome.

References

  • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448 (2014). Link

  • Smedley, C. J., et al. "Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation."[4] Advanced Synthesis & Catalysis, 366, 2024. Link

  • Jones, L. H. "SuFEx Chemical Biology: The Re-emergence of Sulfonyl Fluorides." ACS Medicinal Chemistry Letters, 9(7), 584-586 (2018). Link

  • Hymel, D., et al. "Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found?" Organic Process Research & Development, (Review Context). Link

  • Ni, C., et al. "SulfoxFluor-enabled deoxyazidation of alcohols with NaN3."[2] Nature Communications, 13, 2022.[2] (Contextual comparison for BDSF utility). Link

Sources

Validating SuFEx-Mediated Covalent Bond Formation with BDSF: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the validation of covalent protein modification using BDSF (Benzene-1,3-disulfonyl fluoride) , a premier reagent in SuFEx (Sulfur-Fluoride Exchange) click chemistry.

Content Type: Technical Comparison & Validation Guide Audience: Structural Biologists, Medicinal Chemists, Drug Discovery Professionals Focus: X-ray Crystallographic Validation of BDSF-Protein Conjugates

Executive Summary: The BDSF Paradigm

In the landscape of Targeted Covalent Inhibitors (TCIs), BDSF (Benzene-1,3-disulfonyl fluoride) has emerged as a critical "hub" reagent. Unlike traditional acrylamides that target cysteine, BDSF utilizes SuFEx chemistry to target a broader range of nucleophiles—most notably Tyrosine (Tyr) , but also Lysine (Lys), Serine (Ser), and Histidine (His)—under physiological conditions.

Validating the formation of the covalent sulfonate (Tyr-O-SO₂-R) or sulfonamide (Lys-NH-SO₂-R) bond is not merely a chemical verification; it is a structural necessity to confirm the mechanism of action (MoA) and engagement potency. This guide outlines the rigorous crystallographic workflow to validate these linkages, contrasting BDSF with alternative warheads.

The Crystallographic Validation Protocol

Validation is not a single step but a self-verifying system comprising Data Collection, Refinement, and Metric Analysis.

Phase I: Experimental Design & Data Collection
  • Soaking vs. Co-crystallization:

    • Recommendation: Soaking is preferred for BDSF fragment screening. BDSF is highly soluble and reactive. Soak apo crystals in mother liquor containing 1–10 mM BDSF for 1–24 hours.

    • Why: SuFEx reaction rates vary based on the local pH and pKa of the target residue. Soaking allows monitoring of the reaction progress without disrupting crystal nucleation.

  • Radiation Damage Mitigation:

    • Sulfonyl bonds are susceptible to radiolysis. Collect data at 100 K using a helical scan or multi-position strategy to minimize dose accumulation at the active site.

Phase II: Refinement Strategy (The "Self-Validating" Loop)

To prove covalency, you must demonstrate that the ligand and protein behave as a single mechanical entity.

  • Step 1: The Omit Map (The "Truth" Test): Before modeling the BDSF ligand, perform a rigid-body refinement of the apo protein. Generate an

    
     difference map.
    
    • Requirement: You must observe positive green density (

      
      ) strictly connecting the target residue (e.g., Tyr-OH) and the ligand position.
      
  • Step 2: Restraint Generation: Standard libraries may not contain the specific BDSF-Protein linkage. You must generate a CIF dictionary defining the covalent bond:

    • Link ID: P-O-S (for Tyrosine) or P-N-S (for Lysine).

    • Bond Length Target: S–O (ester)

      
       Å; S–N 
      
      
      
      Å.
    • Geometry: Tetrahedral geometry around the Sulfur atom.

  • Step 3: Occupancy Refinement: Covalent labeling is rarely 100% in crystallo. Refine the occupancy (

    
    ) of the ligand.
    
    • Validation: If

      
      , the electron density will appear broken or weak. If 
      
      
      
      but B-factors are high (
      
      
      ) while the protein is low (
      
      
      ), the bond may not be real (static disorder).

Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating the BDSF covalent link.

BDSF_Validation_Workflow Start Data Collection (BDSF Soak) MapGen Generate Fo-Fc Omit Map Start->MapGen DensityCheck Continuous Density at Target Residue? MapGen->DensityCheck ModelLink Model Covalent Link (Generate CIF Restraints) DensityCheck->ModelLink Yes (>3σ) Invalid REJECT Non-covalent / Partial Occ. DensityCheck->Invalid No (Gap exists) Refine Refine B-factors & Occupancy ModelLink->Refine CheckB Metric Check: Ligand B-factor ≈ Protein B-factor? Refine->CheckB CheckGeom Metric Check: Tetrahedral Geometry Preserved? CheckB->CheckGeom Yes CheckB->Invalid No (Ligand Loose) Valid VALIDATED Covalent Complex CheckGeom->Valid Yes CheckGeom->Invalid No (Distorted)

Caption: Logical flowchart for confirming BDSF covalent modification using electron density and refinement metrics.

Comparative Analysis: BDSF vs. Alternatives[1][2]

BDSF is often compared to Acrylamides (the gold standard for Cysteine targeting) and BTSF (a trisulfonyl analogue).

Table 1: Performance Comparison of Covalent Warheads
FeatureBDSF (Benzene-1,3-disulfonyl fluoride) Acrylamides (Michael Acceptors) BTSF (Benzene-1,3,5-trisulfonyl fluoride)
Primary Target Tyrosine , Lysine, HistidineCysteine (Thiol)Tyrosine, Lysine
Chemistry Type SuFEx (Sulfur-Fluoride Exchange)Michael AdditionSuFEx
Bond Stability Extremely High (Sulfonate/Sulfonamide)High (Thioether), but reversible in some contextsExtremely High
Crystallographic Signature Tetrahedral density at Sulfur; distinct S=O lobes.Planar/Linear density extension.Tetrahedral; bulkier density (3 branches).
Reactivity Control Tunable (requires specific local environment/catalysis).High background reactivity (glutathione sponge).Higher reactivity than BDSF; potential for crosslinking.
Validation Challenge Geometry: Ensuring the S-O bond length is modeled as covalent (1.6Å) vs H-bond (2.8Å).Stereochemistry: Verifying the specific enantiomer formed.Sterics: Large size often disrupts crystal packing.
Why Choose BDSF?
  • Residue Diversity: If your active site lacks a Cysteine, Acrylamides are ineffective. BDSF allows targeting of catalytic Tyrosines or surface Lysines.

  • "Sleep" Reactivity: BDSF is relatively inert in solution (unlike acid chlorides) and only reacts when the fluoride is activated by the specific protein microenvironment (e.g., H-bond networks stabilizing the fluoride leaving group). This results in cleaner electron density maps with less non-specific background noise.

Mechanism of Action & Structural Signature[3]

Understanding the chemical mechanism is crucial for interpreting the electron density.

  • Mechanism: The protein nucleophile (e.g., Tyr-OH) attacks the Sulfur(VI) center. The Fluoride ion is the leaving group.

  • Structural Consequence: You must observe the loss of the Fluoride atom in the electron density. If the density suggests a retained Fluoride (5-coordinate sulfur), the reaction is an intermediate or the model is incorrect.

SuFEx_Mechanism cluster_cryst Crystallographic Observable Reactants Protein-Tyr-OH + F-SO2-Ar (BDSF) Transition Transition State (Pentacoordinate Sulfur) Reactants->Transition Nucleophilic Attack Products Protein-Tyr-O-SO2-Ar (Covalent Adduct) + HF Transition->Products Fluoride Departure

Caption: SuFEx reaction pathway. Crystallography must resolve the final sulfonate ester product, confirming fluoride loss.

References

  • SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • BDSF Reagent Specifics: Vishwakarma, D. S., & Moses, J. E. (2024).[1][2][3] Benzene‐1,3‐disulfonyl Fluoride and Benzene‐1,3,5‐trisulfonyl Fluoride: Low‐Cost, Stable, and Selective Reagents for SuFEx‐Driven Deoxyazidation.[2][3] Advanced Synthesis & Catalysis. [Link][2][3]

  • Crystallographic Validation Standards: Tickle, I. J. (2012). Statistical quality indicators for electron-density maps. Acta Crystallographica Section D: Biological Crystallography, 68(4), 454–467. [Link]

  • Covalent Inhibitor Design: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

Sources

The Duel of Nucleophiles: A Comparative Guide to the Selectivity Profile of Benzenesulfonyl Fluoride for Lysine vs. Tyrosine Residues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in covalent ligand discovery and chemical biology, the choice of a chemical probe is paramount. The ability to target specific amino acid residues beyond the highly nucleophilic cysteine opens up a vast landscape of the proteome for therapeutic intervention and functional interrogation.[1] Among the electrophiles capable of this "beyond-cysteine" modification, sulfonyl fluorides (SFs), and in particular benzenesulfonyl fluoride (BDSF) and its derivatives, have emerged as powerful tools.[2] Their utility, however, is intrinsically linked to their selectivity profile. This guide provides an in-depth, objective comparison of the reactivity of BDSF towards two key nucleophilic residues: lysine and tyrosine.

This document moves beyond a simple cataloging of facts to explain the causality behind experimental observations and to provide actionable protocols. We will dissect the chemical principles governing selectivity, present supporting experimental data, and offer a comparative analysis with alternative reagents, empowering you to make informed decisions in your research.

Unveiling the Reactivity Landscape: Lysine vs. Tyrosine

Sulfonyl fluorides are privileged electrophiles that form stable covalent adducts with a range of nucleophilic amino acid side chains, including serine, threonine, histidine, lysine, and tyrosine.[2][3] While both lysine and tyrosine are targeted by BDSF, their reactivity is not identical. The selectivity is a nuanced interplay of intrinsic nucleophilicity, residue pKa, and the local microenvironment within a protein.

The Chemical Basis of Selectivity: A Tale of Two Nucleophiles

The reactivity of both lysine and tyrosine with BDSF is dependent on the deprotonation of their respective side chains to generate a potent nucleophile.

  • Lysine: The ε-amino group of a lysine side chain has a pKa of approximately 10.5.[] At physiological pH (~7.4), this group is predominantly protonated (-NH3+), rendering it non-nucleophilic. To react with BDSF, the lysine side chain must be deprotonated to its neutral amino form (-NH2). This is why reactions targeting lysine are often performed at a more alkaline pH.[5]

  • Tyrosine: The phenolic hydroxyl group of a tyrosine side chain has a pKa of about 10.[6] Similar to lysine, it must be deprotonated to the phenoxide anion (-O-) to become a strong nucleophile. The resulting phenoxide is stabilized by resonance, which delocalizes the negative charge across the aromatic ring.[6]

The subtle difference in pKa values and the nature of the resulting nucleophile contribute to the observed selectivity.

Quantitative Comparison: Reaction Kinetics of Sulfonyl Fluorides

To provide a quantitative basis for comparison, we can examine the reaction rates of sulfonyl fluorides with model amino acid derivatives. A comprehensive study profiling a panel of sulfur(VI) fluorides against N-acetyl-protected amino acids provides critical insights.

Table 1: Comparative Reactivity of a Sulfonyl Fluoride Probe

Amino Acid DerivativeRelative Reactivity OrderQuantitative Observation (at pH 8.0)
N-acetylcysteine1 (most reactive)Forms an unstable thiosulfonate adduct.[7]
N-acetyltyrosine 2 Reaction is approximately twice as fast as with Nα-acetyllysine. [2][7]
Nα-acetyllysine 3 Slower reactivity compared to tyrosine.[2][7]
N-acetylhistidine4 (least reactive)No stable adduct formed.[2][7]

This data is synthesized from a study by Zanon et al. (2023), which investigated the reactivity of a panel of SVI-F fragments with N-acyl-protected nucleophilic amino acids in PBS at pH 8.0.[7]

This data clearly demonstrates a preference for tyrosine over lysine under slightly basic conditions. This inherent preference can be exploited for targeted protein modification. Further studies on peptide cyclization via sulfur fluoride exchange (SuFEx) chemistry at pH 7.8 have shown that tyrosine undergoes efficient cyclization, while the corresponding lysine-containing peptide undergoes a much slower conversion, highlighting the chemoselectivity for tyrosine.[8]

The Reaction Mechanism: A Visual Representation

The covalent modification of lysine and tyrosine by benzenesulfonyl fluoride proceeds through a nucleophilic aromatic substitution-like mechanism, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx).

G cluster_lysine Lysine Modification cluster_tyrosine Tyrosine Modification BDSF_L Benzenesulfonyl Fluoride (BDSF) Intermediate_L Tetrahedral Intermediate BDSF_L->Intermediate_L Lysine Deprotonated Lysine (-NH2) Lysine->Intermediate_L Nucleophilic Attack Product_L Sulfonamide Adduct Intermediate_L->Product_L Fluoride Elimination HF_L HF Intermediate_L->HF_L BDSF_T Benzenesulfonyl Fluoride (BDSF) Intermediate_T Tetrahedral Intermediate BDSF_T->Intermediate_T Tyrosine Deprotonated Tyrosine (-O⁻) Tyrosine->Intermediate_T Nucleophilic Attack Product_T Sulfonate Ester Adduct Intermediate_T->Product_T Fluoride Elimination HF_T HF Intermediate_T->HF_T

Caption: Reaction of BDSF with Lysine and Tyrosine.

Experimental Guide: Assessing the Selectivity of BDSF

To empirically determine the selectivity of BDSF for lysine versus tyrosine in a specific protein or peptide context, a well-designed experimental workflow is crucial. This protocol outlines a robust method using High-Performance Liquid Chromatography (HPLC) for kinetic monitoring and Mass Spectrometry (MS) for product verification.

Experimental Workflow Overview

G cluster_prep 1. Sample Preparation cluster_reaction 2. Reaction and Monitoring cluster_analysis 3. Data Analysis & Verification Peptide Prepare Peptide Solution (containing Lys and Tyr) Reaction Initiate Reaction (e.g., pH 8.0, 25°C) Peptide->Reaction BDSF Prepare BDSF Solution (in organic solvent) BDSF->Reaction Timepoints Quench Aliquots at Various Time Points Reaction->Timepoints HPLC Analyze by HPLC Timepoints->HPLC Kinetics Determine Reaction Rates (from HPLC peak areas) HPLC->Kinetics MS Identify Products by LC-MS/MS HPLC->MS

Caption: Workflow for assessing BDSF selectivity.

Detailed Step-by-Step Protocol

I. Materials and Reagents

  • Peptide or protein of interest containing both lysine and tyrosine residues.

  • Benzenesulfonyl fluoride (BDSF)

  • Nα-acetyl-L-lysine and N-acetyl-L-tyrosine (for control experiments)

  • Reaction Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0 (degassed)

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0

  • Organic Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) for BDSF stock

  • HPLC system with a C18 column

  • LC-MS/MS system for product identification

II. Experimental Procedure

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of your peptide/protein in the reaction buffer.

    • Prepare a 100 mM stock solution of BDSF in ACN or DMF. Caution: BDSF is moisture-sensitive and should be handled in a dry environment.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide/protein stock solution to the reaction buffer to a final concentration of 1 mM.

    • Equilibrate the reaction mixture at the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a 10-fold molar excess of the BDSF stock solution (final concentration 10 mM). Vortex briefly to mix.

  • Time-Course Monitoring:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

    • Store quenched samples on ice or at -20°C until HPLC analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • Use a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 5% to 65% acetonitrile over 30 minutes.[9][10]

    • Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for tyrosine).[11]

    • The disappearance of the starting material peak and the appearance of new product peaks should be observed.

  • Data Analysis:

    • Integrate the peak areas of the unmodified peptide and the modified products at each time point.

    • Plot the percentage of remaining starting material versus time to determine the pseudo-first-order rate constants for the modification of lysine and tyrosine (if distinguishable by HPLC).

  • Mass Spectrometry Verification:

    • Collect the fractions corresponding to the new product peaks from the HPLC.

    • Analyze the collected fractions by LC-MS/MS to confirm the mass of the modified peptide and to identify the site of modification (lysine or tyrosine). The mass shift for benzenesulfonylation is +140.01 Da.

    • Tandem MS (MS/MS) fragmentation will allow for precise localization of the modification on either the lysine or tyrosine residue.[12]

BDSF in Context: Comparison with Alternative Reagents

While BDSF is a valuable tool, other reagents are available for the modification of lysine and tyrosine. Understanding their characteristics is key to selecting the optimal tool for a given application.

Table 2: Comparison of Reagents for Lysine and Tyrosine Modification

Reagent ClassTarget Residue(s)MechanismAdvantagesDisadvantages
Benzenesulfonyl Fluoride (BDSF) Lysine, Tyrosine, Serine, Threonine, Histidine Sulfur(VI) Fluoride Exchange (SuFEx) Forms stable adducts; reactivity can be tuned. [3]Requires basic pH for lysine reactivity; potential for off-target labeling.
N-Hydroxysuccinimide (NHS) Esters Primarily Lysine Acylation Well-established chemistry; rapid reaction at neutral to basic pH. []Prone to hydrolysis; can show reactivity with Ser, Thr, and Tyr. [][13]
Diazonium Salts Primarily Tyrosine Azo coupling Highly selective for tyrosine. [7]Can require harsh reaction conditions; potential for side reactions.
4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) Primarily Tyrosine Ene-type reaction Fast and highly selective for tyrosine under mild conditions. Can generate reactive byproducts. [3]

This comparison highlights that while reagents like NHS esters are highly effective for lysine, and diazonium salts or PTAD for tyrosine, BDSF offers the unique capability of targeting both, with a tunable preference.

Conclusion: Harnessing Selectivity for Precision Chemical Biology

Benzenesulfonyl fluoride and its derivatives represent a versatile class of chemical probes for exploring the proteome beyond cysteine. The inherent preference of BDSF for tyrosine over lysine, coupled with the ability to modulate reactivity through pH control, provides a powerful tool for site-selective protein modification. A thorough understanding of the underlying chemical principles and the application of robust experimental protocols, as detailed in this guide, are essential for leveraging the full potential of BDSF in covalent ligand discovery and chemical proteomics. By carefully considering the selectivity profile and comparing it with alternative reagents, researchers can confidently select the optimal strategy to advance their scientific objectives.

References

  • Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics.
  • Tyrosine bioconjugation – an emergent altern
  • Protein Chemical Modification Using Highly Reactive Species and Spatial Control of C
  • Amino Acid pKa. Reddit.
  • Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applic
  • Tyrosine- or Y-clicking of oligonucleotides and proteins useful for functional studies. biosyn.com.
  • 5.5: Acid-base Properties of Phenols. Chemistry LibreTexts.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
  • Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein. PMC.
  • (PDF) Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein.
  • Showing Compound N-Alpha-acetyllysine (FDB022051). FooDB.
  • epsilon-Acetyl-L-lysine | C8H16N2O3 | CID 92832. PubChem.
  • HPLC of Peptides and Proteins. SpringerLink.
  • Lys Conjug
  • Determination of the sites of tyrosine O-sulfation in peptides and proteins.
  • Acetyllysine. Wikipedia.
  • Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. PMC.
  • L-Tyrosine | C9H11NO3 | CID 6057. PubChem.
  • Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissoci
  • Tyrosine Sulfation as a Protein Post-Translational Modific
  • Showing Compound N6-Acetyl-L-lysine (FDB000476). FooDB.
  • HPLC Analysis Methods for Peptide Characteriz
  • HPLC Purific
  • Acetyllysine | C8H16N2O3 | CID 6991978. PubChem.
  • Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues.
  • NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. PMC.
  • Sulfo-NHS and NHS Esters in Protein Chemistry. CovaChem.
  • Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry.
  • Basics of HPLC Peptide Analysis.
  • Chemical Lysine Modification
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Lysine Quantification Methods for Research and Biotech Applications.
  • a) Effect of lysine concentration at natural pH (initial pH 9.7 for all...
  • Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. PMC.

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A Senior Application Scientist's Guide to High-Throughput Fragment Screening: A Comparative Analysis of Structural and Biophysical Methods

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: The term "Biostructural Determination using Soluble Fragments (BDSF)" does not correspond to a standardized, publicly recognized acronym for a high-throughput screening method. This guide interprets the user's request as a need for a deep, comparative analysis of techniques that provide structural information about the binding of soluble fragments to a target protein in a high-throughput manner. The most direct and powerful method for this is High-Throughput X-ray Crystallography , which will be the primary focus of this guide, alongside comparisons to other key biophysical screening methods.

Introduction: The Imperative for Structural Insight in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel chemical matter.[1][2] By screening smaller, less complex molecules, or "fragments," FBDD offers a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[2] However, the low molecular weight of fragments typically results in weak binding affinities (in the high µM to mM range), which presents a significant detection challenge.[2][3]

This guide, authored from the perspective of a Senior Application Scientist, provides a comparative analysis of leading high-throughput screening methodologies for FBDD, with a special focus on methods that deliver direct structural information. We will delve into the technical nuances of High-Throughput X-ray Crystallography and compare its performance and utility against other widely adopted biophysical techniques: Surface Plasmon Resonance (SPR), Saturation-Transfer Difference Nuclear Magnetic Resonance (STD-NMR), and Differential Scanning Fluorimetry (DSF).

The Gold Standard: High-Throughput X-ray Crystallography

High-Throughput X-ray Crystallography has emerged as a premier technique in FBDD because it directly visualizes the binding of a fragment to its target protein at atomic resolution.[4][5] This unparalleled level of detail provides an immediate roadmap for structure-guided drug design, enabling chemists to iteratively grow, link, or merge fragments into more potent lead compounds.[6]

Methodology Overview

The core of a crystallographic fragment screen involves soaking pre-formed crystals of the target protein with solutions containing individual or cocktails of fragments.[3][7] Advances in automation, including acoustic liquid handling for nanoliter-scale dispensing and robotic crystal harvesting, coupled with high-flux synchrotron beamlines, have transformed this once low-throughput method into a powerful screening engine.[4][8]

Key Advantages:
  • Direct Structural Information: Provides the precise binding mode, orientation, and interactions of the fragment with the protein, which is invaluable for hit-to-lead optimization.[5][6]

  • High-Quality Hits: The high-resolution structural data serves as a built-in validation, significantly reducing the likelihood of false positives.[2]

  • Identification of Novel Binding Pockets: Can uncover allosteric or cryptic binding sites that may be missed by other methods.[5]

Considerations:
  • Protein Crystallization: The primary bottleneck is the requirement for a robust protein crystallization system that yields well-diffracting crystals.[7]

  • Resource Intensive: Requires access to specialized equipment, including synchrotrons and automated crystallography platforms.[9][10]

Comparative Analysis of Primary Screening Technologies

The choice of a primary screening method depends on various factors, including the nature of the target protein, available resources, and the specific goals of the drug discovery program. Below is a comparative analysis of High-Throughput X-ray Crystallography with other leading techniques.

Technique Principle Throughput Protein Consumption Structural Information Key Strengths Key Limitations
High-Throughput X-ray Crystallography X-ray diffraction of protein crystals soaked with fragments.[4][5]High (thousands of fragments per week)ModerateDirect, atomic resolutionUnambiguous binding mode, low false positives.[2]Requires robust protein crystallization, access to synchrotron.[7]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon fragment binding to an immobilized target.[1]HighLowIndirect (binding kinetics)Real-time kinetics (kon, koff), label-free.Immobilization may affect protein function, potential for non-specific binding.
Saturation-Transfer Difference NMR (STD-NMR) Detects binding by observing the transfer of magnetic saturation from the protein to the fragment.MediumHighIndirect (binding epitope)Solution-based, no immobilization, can screen mixtures.Requires large amounts of soluble protein, lower throughput.[11]
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon fragment binding.[1]HighLowIndirect (thermostability)Rapid, low protein consumption, simple workflow.Prone to false positives and negatives, provides no structural information.

Experimental Protocols

High-Throughput X-ray Crystallography Fragment Screening Workflow

This protocol outlines a typical workflow for a high-throughput crystallographic fragment screen.

  • Protein Production and Crystallization:

    • Express and purify the target protein to >95% homogeneity.

    • Screen a wide range of crystallization conditions to identify a robust crystal system that produces well-diffracting crystals.

    • Optimize crystallization conditions for high-density crystal growth in 96-well plates.

  • Fragment Library Preparation:

    • Prepare a fragment library of ~1000-2000 compounds, ensuring fragments meet the "Rule of Three" and have sufficient solubility.[12]

    • Dissolve fragments in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).

  • Crystal Soaking:

    • Using an acoustic liquid handler, dispense nanoliter volumes of individual fragment solutions or fragment cocktails into the crystal-containing drops.

    • Incubate the plates for a defined period (e.g., 1-24 hours) to allow for fragment diffusion and binding.

  • Crystal Harvesting and Cryo-Cooling:

    • Harvest the soaked crystals using automated or semi-automated robotic systems.

    • Cryo-protect the crystals by briefly passing them through a solution containing a cryo-protectant before flash-cooling in liquid nitrogen.

  • X-ray Data Collection:

    • Ship the cryo-cooled crystals to a synchrotron facility.

    • Use an automated sample mounting robot and a high-speed detector to collect X-ray diffraction data from hundreds of crystals.

  • Data Processing and Hit Identification:

    • Process the diffraction data using an automated pipeline.

    • Identify fragment hits by analyzing the resulting electron density maps for evidence of bound ligands.

  • Structure Refinement and Validation:

    • Build a model of the protein-fragment complex and refine it against the experimental data.

    • Validate the final structure to ensure its accuracy.

Visualization of Workflows and Decision-Making

High-Throughput Crystallographic Fragment Screening Workflow

Crystallographic Screening Workflow High-Throughput Crystallographic Fragment Screening Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Protein_Production Protein Production & Purification Crystallization High-Density Crystallization Protein_Production->Crystallization Soaking Acoustic Dispensing (Soaking) Crystallization->Soaking Fragment_Library Fragment Library Preparation Fragment_Library->Soaking Harvesting Robotic Harvesting & Cryo-cooling Soaking->Harvesting Data_Collection Synchrotron Data Collection Harvesting->Data_Collection Data_Processing Automated Data Processing Data_Collection->Data_Processing Hit_ID Hit Identification Data_Processing->Hit_ID Refinement Structure Refinement & Validation Hit_ID->Refinement

Caption: A flowchart illustrating the major stages of a high-throughput crystallographic fragment screening campaign.

Decision-Making Flowchart for Primary Fragment Screening

Screening Method Selection Decision-Making for Primary Fragment Screening Start Start: Project Goals Robust_Crystals Robust Crystal System Available? Start->Robust_Crystals High_Protein High Protein Amount Available? Robust_Crystals->High_Protein No Structural_Info Direct Structural Info Critical? Robust_Crystals->Structural_Info Yes Kinetic_Data Kinetic Data Required? High_Protein->Kinetic_Data No NMR STD-NMR High_Protein->NMR Yes Structural_Info->High_Protein No X_ray High-Throughput X-ray Crystallography Structural_Info->X_ray Yes SPR SPR Kinetic_Data->SPR Yes DSF DSF Kinetic_Data->DSF No

Caption: A decision-making flowchart to guide the selection of a primary fragment screening method based on key project requirements.

Conclusion

The selection of a high-throughput screening method for fragment-based drug discovery is a critical decision that profoundly impacts the trajectory of a research program. While techniques like SPR, STD-NMR, and DSF offer valuable insights into fragment binding, High-Throughput X-ray Crystallography stands out for its ability to provide direct, atomic-level structural information. This detailed understanding of the protein-fragment interaction is often the most valuable asset for the subsequent hit-to-lead optimization phase. As technology continues to advance, the integration of multiple biophysical and structural methods will undoubtedly provide a more comprehensive and robust approach to identifying and advancing novel therapeutic candidates.

References

  • Evotec. (n.d.). Crystallographic Fragment Screening Services. Retrieved from [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • CureFFI.org. (2016, January 13). NMR fragment screening. Retrieved from [Link]

  • University of Dundee. (n.d.). High-throughput X-ray Crystallography. Retrieved from [Link]

  • Blundell, T. L., & Patel, S. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Molecules, 17(10), 11795-11812.
  • Creative Biostructure. (2025, April 30). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

  • Howard, S., & Abell, C. (Eds.). (2015). Fragment-Based Drug Discovery. Royal Society of Chemistry.
  • Ciulli, A. (Ed.). (2020). Fragment-Based Drug Discovery. MDPI.
  • Collaborative Computational Project, Number 4. (2011). Crystallographic fragment screening. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 5), 381–390.
  • Baxter, N. J., & Murray, J. B. (2012). Crystallographic fragment screening. Methods in Molecular Biology, 841, 149-174.
  • University of Cambridge. (n.d.). X-ray Facility fragment screening. Retrieved from [Link]

  • SARomics Biostructures. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • Chen, I. J., & Foloppe, N. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Journal of Medicinal Chemistry, 61(15), 6479-6510.
  • Scholarly Publications Leiden University. (2025, October 7). Application of fragment-based drug discovery to membrane proteins. Retrieved from [Link]

  • Stout, T. J., & Navia, M. A. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Protein & Peptide Letters, 21(8), 759-770.
  • Erlanson, D. A. (2025, September 10). Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry.
  • Nuvisan. (n.d.). Comprehensive fragment-based lead discovery solutions. Retrieved from [Link]

  • Bruker. (n.d.). Fragment Based Screening. Retrieved from [Link]

  • Vipergen. (2025, May 7). DNA-Encoded Libraries vs. Fragment-Based Screening: Pros and Cons. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1,3-Benzenedisulfonyl Difluoride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

As researchers and drug development professionals, our focus is often on the forward reaction—the successful synthesis and application of novel compounds. 1,3-Benzenedisulfonyl difluoride (CAS 7552-55-8) has emerged as a valuable connector in the field of "click chemistry," enabling the assembly of complex molecular architectures. However, a successful experiment is a safe experiment, and safety extends through the entire lifecycle of a chemical, including its final disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 1,3-Benzenedisulfonyl difluoride, moving beyond mere procedural steps to explain the critical reasoning behind them. Our commitment to safety and scientific integrity necessitates a thorough understanding of a compound's reactivity to ensure the protection of ourselves, our colleagues, and our environment.

Part 1: Core Hazard Assessment—A Proactive Stance on Safety

Understanding the inherent hazards of 1,3-Benzenedisulfonyl difluoride is the foundation of its safe management. The primary risks associated with this compound are its severe corrosivity and its reactivity, particularly with moisture.[1] While sulfonyl fluorides are generally more stable towards neutral hydrolysis than their sulfonyl chloride counterparts, they still react with nucleophiles, including water, and readily react with bases.[2][3]

This reactivity is the central challenge in its disposal. The hydrolysis of the sulfonyl fluoride moieties can produce benzenedisulfonic acid and, critically, hydrofluoric acid (HF). HF is an acutely toxic substance that can cause severe, delayed-onset burns and systemic toxicity.[4][5] Therefore, all handling and disposal procedures must be designed to mitigate these risks.

Safety & Physical Data: 1,3-Benzenedisulfonyl Difluoride
CAS Number 7552-55-8
Molecular Formula C₆H₄F₂O₄S₂
Physical Form Solid
Melting Point 37-42 °C
GHS Pictogram

Signal Word Danger
Primary Hazard H314: Causes severe skin burns and eye damage.[1]
Storage Class 8A - Combustible corrosive hazardous materials.
Incompatibilities Water, bases, strong oxidizing agents.[1][6]

Part 2: Essential Controls and Personal Protective Equipment (PPE)

Before any handling or disposal begins, the proper safeguards must be in place. These are non-negotiable elements of a safe laboratory environment, mandated by standards such as the OSHA Laboratory Standard (29 CFR 1910.1450).[7][8]

  • Engineering Controls :

    • Chemical Fume Hood : All operations involving 1,3-Benzenedisulfonyl difluoride, including weighing, transfers, and the disposal procedures outlined below, must be conducted within a properly functioning and certified chemical fume hood.[4][5]

    • Safety Stations : An eyewash station and a safety shower must be immediately accessible in the work area.[1][9]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Chemical splash goggles in combination with a full-face shield are required to protect against splashes.[9]

    • Body Protection : A flame-resistant laboratory coat must be worn and fully buttoned.[9]

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile, ensuring they are rated for protection against corrosive materials. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5] For extensive handling, consider double-gloving.

Part 3: Disposal Workflow and Decision-Making

The proper disposal path depends on the nature of the waste. The following workflow provides a logical decision-making process for managing different waste streams containing 1,3-Benzenedisulfonyl difluoride.

DisposalWorkflow cluster_scenarios Scenario Identification cluster_actions Action Protocols Start Waste Generation (1,3-Benzenedisulfonyl difluoride) Spill Spill or Accidental Release Start->Spill Bulk Unreacted Bulk Chemical (Expired, Unused, etc.) Start->Bulk Contaminated Contaminated Labware (Glassware, Syringes, etc.) Start->Contaminated SpillAction Execute Protocol C: Spill Management Spill->SpillAction BulkAction Execute Protocol A: Bulk Material Disposal Bulk->BulkAction ContaminatedAction Execute Protocol B: Decontamination Contaminated->ContaminatedAction Collect Collect Waste in Labeled, Compatible Container SpillAction->Collect BulkAction->Collect ContaminatedAction->Collect Vendor Transfer to Licensed Hazardous Waste Vendor Collect->Vendor

Sources

A Researcher's Guide to Handling 1,3-Benzenedisulfonyl Difluoride: A Multi-Layered Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, we operate at the frontier of chemical synthesis, where novel compounds offer immense promise. 1,3-Benzenedisulfonyl difluoride is one such reagent, a valuable building block, particularly in the burgeoning field of "click chemistry" for its ability to link molecules.[1][2][3] However, its utility is matched by its hazardous nature. This guide provides a comprehensive, in-depth safety protocol, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific understanding and confidence.

Section 1: Hazard Analysis - The "Why" Behind the Precautions

Understanding the inherent chemical risks of 1,3-Benzenedisulfonyl difluoride is the foundation of safe handling. The hazards are not merely theoretical; they are direct consequences of its molecular structure and reactivity.

1.1 The Primary Danger: Corrosivity and Violent Water Reactivity

The most immediate and severe hazard associated with 1,3-Benzenedisulfonyl difluoride is its classification as a Skin Corrosion Category 1B and Eye Damage Category 1 substance.[3][4] This means it can cause severe, irreversible skin burns and eye damage upon contact.

The core of this hazard lies in its violent reaction with moisture.[5][6][7] Like its analogue, 1,3-benzenedisulfonyl dichloride, the difluoride is highly susceptible to hydrolysis.[5][6] When it comes into contact with water—be it atmospheric humidity, moisture on the skin, or in the eyes—it rapidly hydrolyzes to form 1,3-benzenedisulfonic acid and, critically, hydrofluoric acid (HF) .

  • Why this matters: Hydrofluoric acid is a highly corrosive and toxic substance that causes severe burns.[8][9] Unlike other acids, the fluoride ion readily penetrates the skin, causing deep tissue and bone destruction.[9] The pain from an HF burn may be delayed, leading to more severe injury if not treated immediately and appropriately.

1.2 Inherent Reactivity of the Sulfonyl Fluoride Group

Sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts.[10][11] This stability is what makes them attractive for applications like SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[12][13] However, this "stability" is relative. They are still highly electrophilic and will react vigorously with nucleophiles, including water and bases.[6][10]

1.3 GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear, visual summary of the primary dangers. For 1,3-Benzenedisulfonyl difluoride, the key pictogram is:

PictogramHazard ClassHazard Statement
GHS05 Skin Corrosion / Eye DamageH314: Causes severe skin burns and eye damage.[3][4]

This classification dictates the stringent need for the engineering controls and personal protective equipment detailed below.

Section 2: The Core PPE Protocol: A System of Defense

A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, working in concert with primary engineering controls to isolate the researcher from the chemical.

2.1 Primary Engineering Control: The Chemical Fume Hood

All handling of 1,3-Benzenedisulfonyl difluoride must occur inside a certified chemical fume hood.[14][15] This is your most critical line of defense.

  • Causality: The fume hood contains vapors and prevents the inhalation of the compound or its toxic hydrolysis products (HF).[9] It also provides a contained space to manage potential spills and protects the user from splashes. The work should be performed at least 6 inches inside the sash plane to ensure effective containment.

2.2 Hand Protection: Selecting the Right Gloves

Standard nitrile gloves are insufficient for prolonged handling of this chemical. Due to its corrosive nature and the extreme danger of its HF hydrolysis product, a more robust glove strategy is required.

Glove MaterialSuitability & Rationale
Double Gloving Mandatory. An inner and outer glove provide layered protection. If the outer glove is compromised, the inner glove provides temporary protection while you retreat and decontaminate.
Outer Glove Butyl Rubber or Viton™ . These materials offer superior resistance to corrosive chemicals. Always check the manufacturer's specific chemical resistance chart for sulfonyl fluorides or hydrofluoric acid.
Inner Glove Thick (8-mil) Nitrile . Provides a flexible and dexterous base layer.
  • Expert Insight: The choice of butyl or Viton™ is based on their proven resistance to a wide range of aggressive chemicals.[16] Do not use thin, disposable nitrile gloves as your primary barrier. Fluoride ions can penetrate them, leading to insidious exposure.[9]

2.3 Eye and Face Protection: A Complete Seal

Standard safety glasses are inadequate.

  • Chemical Splash Goggles: ANSI Z87.1 compliant, indirectly-vented chemical splash goggles are mandatory.[17] They must form a complete seal around the eyes to prevent any vapor or splash from entering.

  • Face Shield: A full-face shield must be worn over the chemical splash goggles.[17][18] This provides an additional layer of protection for the face against splashes during transfers or in the event of a vessel rupture.

2.4 Body Protection: The Final Barrier

  • Flame-Resistant (FR) Lab Coat: A lab coat rated for flame resistance (e.g., NFPA 2112 compliant) should be worn.[17] While the compound itself is not flammable, this provides protection in a laboratory environment where flammable solvents are common.

  • Chemical-Resistant Apron: A rubber or neoprene apron worn over the lab coat provides an additional liquid-proof barrier.

  • Full-Length Pants and Closed-Toe Shoes: No skin should be exposed between the hem of your pants and your shoes. Shoes must be made of a non-porous material (e.g., leather).

Section 3: Operational Plan: A Step-by-Step Workflow

A defined workflow minimizes the risk of error and exposure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase PREP1 Verify Fume Hood Certification & Flow PREP2 Don All Required PPE (Goggles, Face Shield, Gloves, Coat) PREP1->PREP2 PREP3 Prepare Spill Kit & Calcium Gluconate Gel PREP2->PREP3 PREP4 Inert Atmosphere Setup (If required) PREP3->PREP4 HNDL1 Transfer Reagent Inside Fume Hood PREP4->HNDL1 HNDL2 Keep Container Tightly Sealed When Not In Use HNDL1->HNDL2 HNDL3 Perform Reaction Under Inert & Dry Conditions HNDL2->HNDL3 HNDL4 Monitor Reaction for Exotherms HNDL3->HNDL4 CLEAN1 Quench Reaction & Unused Reagent (See Disposal Plan) HNDL4->CLEAN1 CLEAN2 Decontaminate Glassware & Surfaces in Hood CLEAN1->CLEAN2 CLEAN3 Segregate & Label Waste Streams CLEAN2->CLEAN3 CLEAN4 Doff PPE & Wash Hands Thoroughly CLEAN3->CLEAN4

3.1 Pre-Handling Checklist

  • Verify Fume Hood: Confirm the fume hood has a current certification sticker and the airflow monitor indicates normal operation.

  • Don PPE: Put on all required PPE as detailed in Section 2.

  • Prepare Emergency Supplies: Ensure an HF-specific spill kit and a tube of 2.5% calcium gluconate gel are immediately accessible.[19]

  • Inert Atmosphere: Since the compound is moisture-sensitive, have a dry, inert atmosphere (Nitrogen or Argon) ready for transfers and reactions.[7]

3.2 Handling & Reaction

  • Transfers: Conduct all transfers of the solid reagent deep within the fume hood. Use tools (spatulas, funnels) that are clean and completely dry.

  • Storage: Keep the primary reagent container tightly sealed at all times when not in use. Store in a cool, dry, corrosives-compatible cabinet.[3][6]

  • Reaction Conditions: Reactions should be run in oven-dried glassware under an inert atmosphere.

Section 4: Emergency & Disposal Plans

4.1 Spill Management

Immediate and correct response is critical.

G cluster_response spill Spill Occurs evacuate Alert Others & Evacuate Immediate Area spill->evacuate assess Assess Spill Size (from a safe distance) evacuate->assess small_kit small_kit assess->small_kit Small large_evac large_evac assess->large_evac Large neutralize neutralize small_kit->neutralize pull_alarm pull_alarm large_evac->pull_alarm collect collect neutralize->collect call_ehs call_ehs pull_alarm->call_ehs

  • For Small Spills (manageable by one person):

    • Alert personnel in the immediate area.

    • Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[20]

    • Once absorbed, cautiously neutralize the material with a weak base like sodium bicarbonate or soda ash.

    • Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.

  • For Large Spills:

    • Evacuate the laboratory immediately.

    • If safe to do so, close the fume hood sash.

    • Activate the fire alarm to alert building occupants and contact your institution's Environmental Health & Safety (EH&S) emergency line.

4.2 Personnel Exposure

  • Skin Contact: This is a medical emergency.

    • Immediately proceed to the nearest safety shower and rinse the affected area for at least 15 minutes, removing contaminated clothing while rinsing.[8][21]

    • After rinsing, have a coworker apply 2.5% calcium gluconate gel to the affected area.

    • Seek immediate professional medical attention. Inform the medical personnel that the exposure involves a substance that produces hydrofluoric acid.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[8][21]

    • Seek immediate professional medical attention.

4.3 Waste Disposal Plan

Chemical waste must be handled with as much care as the parent reagent.

  • Quenching: Unused reagent or reaction mixtures must be quenched slowly and carefully. A suggested method is to slowly add the material to a stirred, cooled solution of sodium bicarbonate in a fume hood. Be prepared for gas evolution.

  • Waste Segregation: All waste containing this compound or its byproducts must be collected in a dedicated, clearly labeled hazardous waste container. The label should read: "Hazardous Waste: 1,3-Benzenedisulfonyl Difluoride (Corrosive, Water-Reactive, Produces HF)."

  • Disposal: Dispose of the waste through your institution's certified hazardous waste management program.[14][20] Do not pour any amount down the drain.

By integrating a deep understanding of the chemical hazards with rigorous, multi-layered safety protocols, researchers can confidently and safely utilize 1,3-Benzenedisulfonyl difluoride to advance their scientific objectives.

References

  • Aberlin, M. E., & Bunton, C. A. (n.d.). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sulfuryl Fluoride. [Link]

  • Jones, S., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Standard Operating Procedure for Fluorine. [Link]

  • Basel Convention. (n.d.). Technical guidelines for the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS), its salts and perfluorooctane sulfonyl fluoride (PFOSF). [Link]

  • Aberlin, M. E., & Bunton, C. A. (1976). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 41(20), 3221-3225. [Link]

  • Jones, S., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. [Link]

  • RSG Safety. (2025). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]

  • Remete, A. M., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Osaka University. (2024). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first!. [Link]

  • ScienceDaily. (2024). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]

  • Fisher Scientific. (2024). 1,3-Benzenedisulfonyl chloride Safety Data Sheet. [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. [Link]

  • Gutmann, B., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • National Pesticide Information Center. (n.d.). Sulfuryl Fluoride Fact Sheet. [Link]

  • Zhang, W., et al. (2021). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews. [Link]

  • Basel Convention. (2022). Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS), its salts and perfluorooctane sulfonyl fluoride (PFOSF) and perfluorooctanoic acid (PFOA), its salts and PFOA-related compounds. [Link]

  • Basel Convention. (2015). Technical guidelines for the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS), its salts and perfluorooctane sulfonyl fluoride (PFOSF). [Link]

  • Van der Eycken, J., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. [Link]

  • Liu, T., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. [Link]

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